Braco-19
Description
structure in first source
Structure
2D Structure
Properties
IUPAC Name |
N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N7O2/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPYSYRMIXRZJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351351-75-2 | |
| Record name | Braco-19 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351351752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 351351-75-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRACO-19 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7C5CD91WI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Antiviral Properties of Braco-19 Against HIV-1
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth analysis of the antiviral activity of Braco-19 against Human Immunodeficiency Virus Type 1 (HIV-1). It details the compound's mechanism of action, presents quantitative efficacy data, and outlines the experimental protocols used for its characterization.
Introduction
The global fight against HIV-1 is marked by the success of combination antiretroviral therapy (cART), which has transformed HIV-1 infection from a fatal to a chronic manageable condition. However, the emergence of drug-resistant viral strains and the persistence of latent viral reservoirs necessitate the exploration of novel therapeutic targets. One such promising target is the non-canonical secondary structures in the viral genome known as G-quadruplexes. These four-stranded structures, formed in guanine-rich sequences, are implicated in the regulation of viral replication.
This compound is a trisubstituted acridine derivative known to be a potent G-quadruplex-stabilizing ligand.[1][2] Initially investigated for its anticancer properties, recent studies have highlighted its significant antiviral activity against HIV-1.[3] This guide synthesizes the current understanding of this compound as a potential anti-HIV-1 agent.
Mechanism of Action
This compound exerts its anti-HIV-1 effects through a dual-targeting mechanism, interfering with two critical stages of the viral life cycle: reverse transcription and post-integration events.[3] This multifaceted approach is attributed to its ability to bind and stabilize G-quadruplex structures present in both the viral RNA genome and the proviral DNA.[3]
A G-quadruplex forming sequence has been identified in the Long Terminal Repeat (LTR) promoter region of the integrated HIV-1 proviral DNA.[3] By stabilizing this structure, this compound inhibits the promoter's activity, thereby suppressing the transcription of viral genes.[3]
Furthermore, a sequence identical to the LTR G-quadruplex is also present at the 3'-end of the viral RNA genome.[3] this compound binds to and stabilizes this RNA G-quadruplex, which in turn impedes the process of reverse transcription, a crucial step for the synthesis of viral DNA from the RNA template.[3]
Quantitative Data on Antiviral Activity
The antiviral efficacy and cytotoxicity of this compound have been evaluated in different cell lines and against various HIV-1 strains. The key parameters are the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to IC50.
| HIV-1 Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Duration |
| HIV-1(IIIB) | MT-4 | 5.6 | 154.6 | 28 | 1 day post-infection |
| HIV-1(IIIB) (T-tropic) | PBMCs | 28.3 | 79.6 | 2.8 | 7 days post-infection |
| HIV-1(BaL) (M-tropic) | PBMCs | 17.4 | 79.6 | 4.6 | 7 days post-infection |
Data sourced from Perrone et al., 2014.[3]
Experimental Protocols
The characterization of this compound's anti-HIV-1 activity involves several key in vitro assays.
MTT Assay for Cytotoxicity and Antiviral Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol for Cytotoxicity (CC50) Determination:
-
Seed uninfected cells (e.g., MT-4, PBMCs) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include a "cells only" control with no compound.
-
Incubate the plate for the desired period (e.g., 1 to 5 days) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 value is calculated as the concentration of this compound that reduces cell viability by 50% compared to the untreated control.
Protocol for Antiviral Activity (IC50) Determination:
-
Follow steps 1-3 of the cytotoxicity protocol.
-
Infect the cells with a known titer of HIV-1 (e.g., HIV-1(IIIB)) at a specific multiplicity of infection (MOI).
-
Incubate the plate for the desired period.
-
Proceed with the MTT assay as described in steps 5-7 of the cytotoxicity protocol.
-
The IC50 value is the concentration of this compound that inhibits 50% of the virus-induced cytopathic effect.
p24 Antigen Capture ELISA for Viral Replication
This assay quantifies the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is a direct measure of viral replication.
Protocol:
-
Collect the cell culture supernatant from the antiviral activity assay at different time points.
-
Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add the cell culture supernatants and a series of p24 antigen standards to the wells and incubate for 2 hours at 37°C.
-
Wash the plate and add a biotinylated detection antibody against p24. Incubate for 1 hour at 37°C.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at 37°C.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
-
The concentration of p24 in the samples is determined by comparison to the standard curve.
Time-of-Addition Assay
This assay helps to determine the specific stage of the HIV-1 life cycle that is inhibited by the compound.
Protocol:
-
Infect a highly susceptible cell line (e.g., MT-4 cells) with a high titer of HIV-1 for 1-2 hours to synchronize the infection.
-
Wash the cells to remove the unbound virus.
-
Aliquot the infected cells into a 96-well plate.
-
Add a fixed, inhibitory concentration of this compound to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).
-
Include controls with no drug and with drugs that have known mechanisms of action (e.g., entry inhibitors, reverse transcriptase inhibitors, integrase inhibitors, protease inhibitors).
-
After a single round of replication (e.g., 24-30 hours), collect the supernatant and quantify viral replication using the p24 antigen ELISA.
-
The time point at which the addition of this compound no longer inhibits viral replication indicates that the targeted step has already been completed.
References
An In-depth Technical Guide on the Effects of Braco-19 on Cellular Senescence Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Braco-19 is a synthetic small molecule, specifically a 3,6,9-trisubstituted acridine, designed to act as a G-quadruplex (G4) ligand. G-quadruplexes are four-stranded secondary structures that can form in guanine-rich nucleic acid sequences, notably within telomeres. By stabilizing these G4 structures at the 3'-overhang of telomeric DNA, this compound effectively inhibits the catalytic activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells.[1][2][3] This interference with telomere maintenance triggers a cascade of cellular events, culminating in telomere dysfunction, DNA damage response, cell cycle arrest, and ultimately, cellular senescence or apoptosis.[2][4][5] This guide provides a detailed overview of the mechanisms of action of this compound, focusing on its effects on cellular senescence pathways, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| U87 | Glioblastoma | 1.45 | 72 hours | [4] |
| U251 | Glioblastoma | 1.55 | 72 hours | [4] |
| SHG-44 | Glioma | 2.5 | 72 hours | [4] |
| C6 | Glioma | 27.8 | 72 hours | [4] |
| UXF1138L | Uterine Carcinoma | 2.5 | 5 days | [1][6] |
Table 2: Quantitative Effects of this compound on Cellular Senescence Markers
| Cell Line | Treatment | Effect | Quantification | Reference |
| UXF1138L | 1 µM this compound | Telomere Shortening | 0.4 kb reduction after 15 days | [1][3][6] |
| U87 | 2 µM this compound | Induction of Telomere Dysfunction-Induced Foci (TIFs) | ~65% of cells TIF-positive after 72 hours | [4] |
| U87 | 2 µM this compound | Upregulation of p53 and p21 | Significant increase after 72 hours | [4] |
| U251 | 2 µM this compound | Upregulation of p53 and p21 | Significant increase after 72 hours | [4] |
| U87 | 2 µM this compound | G2/M Cell Cycle Arrest | Significant accumulation of cells in G2/M phase after 72 hours | [4] |
Signaling Pathways
The primary mechanism by which this compound induces cellular senescence is through the stabilization of G-quadruplexes at telomeres, leading to telomere dysfunction and the activation of a DNA damage response (DDR).
Caption: this compound stabilizes telomeric G-quadruplexes, leading to senescence.
Experimental Workflows
Workflow for Assessing Telomere Dysfunction
Caption: Immunofluorescence workflow to detect telomere dysfunction.
Experimental Protocols
Telomerase Repeat Amplification Protocol (TRAP) Assay
This assay measures the activity of telomerase in cell extracts.
Materials:
-
CHAPS-based lysis buffer (0.5% w/w CHAPS, 10mM Tris-HCl, pH 7.5, 1 mM MgCl2, 1mM EGTA, 5mM 2-mercaptoethanol, 10% (v/v) glycerol)
-
Telomerase PCR ELISA kit (e.g., Roche)
-
Protein quantification assay (e.g., Bradford)
Procedure:
-
Culture cells to exponential growth phase and treat with this compound for the desired time (e.g., 72 hours).
-
Harvest cells and prepare cell extracts by lysing in CHAPS-based buffer on ice for 30 minutes.[4]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the cell extract.
-
Perform the TRAP assay according to the manufacturer's instructions, using a standardized amount of protein extract (e.g., 500 ng).[4]
-
The assay involves telomerase-mediated extension of a substrate oligonucleotide, followed by PCR amplification of the extension products.
-
Analyze the PCR products by gel electrophoresis or ELISA to quantify telomerase activity.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This is a widely used cytochemical marker for senescent cells.
Materials:
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (40 mM citric acid/sodium phosphate, pH 6.0, 5 mM K4[Fe(CN)6], 5 mM K3[Fe(CN)6], 150 mM NaCl, 2 mM MgCl2, 1 mg/mL X-gal)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed and treat cells with this compound in a culture dish.
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add the SA-β-Gal staining solution to the cells.
-
Incubate the cells at 37°C without CO2 for 12-16 hours, protected from light.
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Count the percentage of blue-staining cells to quantify senescence.
Immunofluorescence for γ-H2AX and TRF1 (TIF Assay)
This method is used to visualize DNA damage foci specifically at telomeres.
Materials:
-
Cells cultured on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibodies: mouse anti-γ-H2AX and rabbit anti-TRF1
-
Fluorophore-conjugated secondary antibodies (e.g., anti-mouse IgG-Alexa Fluor 594 and anti-rabbit IgG-Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Culture and treat cells with this compound on coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with primary antibodies against γ-H2AX and TRF1 overnight at 4°C.[4]
-
Wash with PBST.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash with PBST and counterstain with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the co-localization of γ-H2AX foci (DNA damage) and TRF1 (telomeres) using a confocal microscope.[4] A cell with four or more co-localized foci is typically scored as TIF-positive.[4]
Conclusion
This compound represents a promising class of anti-cancer agents that exploit the unique structural features of telomeric DNA. By stabilizing G-quadruplexes, it effectively induces telomere dysfunction, leading to a DNA damage response that activates the p53/p21 pathway and culminates in cellular senescence. The provided data and protocols offer a framework for researchers to investigate the effects of this compound and other G-quadruplex ligands on cellular senescence pathways, aiding in the development of novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The G-quadruplex-interactive molecule this compound inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Initial in vitro studies of Braco-19 efficacy
An In-depth Technical Guide to the Initial in vitro Efficacy of Braco-19
This technical guide provides a comprehensive overview of the initial in vitro studies on the efficacy of this compound, a potent telomerase and telomere inhibitor. This compound functions as a G-quadruplex (GQ) binding ligand, stabilizing these structures in telomeric DNA and leading to senescence or selective cell death in cancer cells.[1] It has also demonstrated antiviral properties.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound is a 3,6,9-trisubstituted acridine derivative designed to interact with and stabilize G-quadruplex DNA structures, which are prevalent in human telomeres.[2] By binding to these G-quadruplexes, this compound inhibits the catalytic action of telomerase, an enzyme crucial for maintaining telomere length in cancer cells. This inhibition prevents the proper capping of telomeres, leading to a number of downstream effects. These include the disassembly of the protective T-loop structure, displacement of telomere-binding proteins, and the triggering of a DNA damage response.[3][4] Ultimately, this cascade of events results in cell cycle arrest, apoptosis, and senescence in cancer cells, demonstrating selectivity as normal primary astrocytes show no response to the treatment.[3] Furthermore, this compound has been observed to induce the translocation of the catalytic subunit of telomerase, hTERT, from the nucleus to the cytoplasm, where it may be targeted for degradation.[3][5]
Quantitative Data on in vitro Efficacy
The following tables summarize the key quantitative data from initial in vitro studies of this compound across various cancer cell lines and viruses.
Table 1: Anti-proliferative Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Exposure Time | Reference |
| UXF1138L | Uterine Carcinoma | 2.5 | 5 days | [1][5] |
| U87 | Glioblastoma | 1.45 | 72 hours | [3] |
| U251 | Glioblastoma | 1.55 | 72 hours | [3] |
| SHG-44 | Glioblastoma | 2.5 | 72 hours | [3] |
| C6 | Glioma | 27.8 | 72 hours | [3] |
Table 2: Antiviral Activity
| Virus | Cell Line | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| HIV-1 (eGFP reporter) | MT-4-LTR-eGFP | 6.2 | 92.9 | 15 | [2] |
| HIV-1 (IIIB) | MT-4 | 5.6 | 154 | 28 | [2] |
| Adenovirus (AdV) | eGFP-transinfected HEK 293 | Dose-dependent decrease | Not specified | Not specified | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial in vitro studies of this compound are provided below.
Cell Proliferation Assay (Sulforhodamine B Assay)
-
Cell Seeding: Cancer cell lines (e.g., UXF1138L) were seeded in 96-well plates at a density of 2,000 cells per well in 0.1 mL of RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS).[5][6]
-
Incubation: The cells were grown overnight at 37°C in a 5% CO2 atmosphere.[5][6]
-
Drug Application: this compound was added in 0.1 mL of medium to achieve final concentrations ranging from 0.1 to 10 μmol/L.[5][6]
-
Exposure: Cell proliferation was determined after 5 days of continuous exposure to the drug.[5]
-
Staining and Measurement: The cells were fixed and stained with Sulforhodamine B. The absorbance was read at 515 nm using a microplate reader to determine cell viability.[5]
Telomerase Activity Inhibition Assay
The Telomeric Repeat Amplification Protocol (TRAP) assay was utilized to confirm the inhibition of telomerase activity in UXF1138L cells by this compound.[6]
Telomere Length Analysis
-
DNA Isolation: Genomic DNA was isolated from cell pellets (e.g., UXF1138L) that were either treated with 1 μmol/L this compound for 15 days or with a vehicle control.[5]
-
Digestion and Separation: 2 μg of DNA was digested with HinfI and RsaI restriction enzymes and separated on a 0.8% agarose gel.[5]
-
Detection: The mean telomere restriction fragment length was determined using the Telo-TAGGG-telomere length kit from Roche.[5]
Senescence-Associated β-Galactosidase Staining
-
Cell Seeding and Treatment: Cells were seeded in 6-well plates and treated with this compound (0.1 and 1 μmol/L) or a vehicle control for 15 days, with the medium and drug replaced every 4 days.[5]
-
Staining: After 15 days, cells were washed with PBS, fixed with 2% formaldehyde/0.2% glutaraldehyde, and stained for β-galactosidase expression at pH 6.0.[5][7]
HIV-1 Antiviral Assay
-
Cell Infection: MT-4 cells were infected with the HIV-1(IIIB) strain.[2]
-
Drug Application: this compound was added at various concentrations.[2]
-
Incubation: The infected cells were incubated for a single round of viral replication (31 hours).[2]
-
Quantification: The production of HIV-1 was determined by measuring the p24 antigen levels in the supernatant.[2]
-
Cytotoxicity Assessment: A tetrazolium-based colorimetric (MTT) assay was performed in parallel on mock-infected cells to determine the cytotoxicity of this compound.[8]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in cancer cells.
Caption: General workflow for an in vitro cell proliferation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of Braco-19 with Telomeric DNA
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of Braco-19, a potent 3,6,9-trisubstituted acridine derivative, and its multifaceted interaction with human telomeric DNA. It consolidates key quantitative data, outlines detailed experimental protocols, and visualizes the critical pathways and mechanisms involved in its anticancer activity.
Introduction: Targeting Telomeres with G-Quadruplex Ligands
Telomeres, the repetitive nucleotide sequences (TTAGGG) at the ends of linear chromosomes, are crucial for maintaining genomic stability. In most cancer cells, the enzyme telomerase is overactivated, enabling it to continuously elongate telomeres and thus bypass the natural limits of cellular proliferation. The 3' single-stranded overhang of telomeric DNA is rich in guanine and can fold into non-canonical secondary structures known as G-quadruplexes (G4s).
The stabilization of these G-quadruplex structures presents a compelling anticancer strategy. Small molecules that bind and stabilize telomeric G4s can physically obstruct telomerase, preventing it from accessing and elongating the telomere. This leads to telomere uncapping, DNA damage responses, and ultimately, cell cycle arrest or apoptosis. This compound is one of the most well-characterized G-quadruplex-interactive ligands, designed to selectively stabilize these structures and inhibit telomerase function.[1][2] This guide explores the molecular mechanisms, cellular consequences, and biophysical parameters of this compound's interaction with telomeric DNA.
Molecular Mechanism of Action
This compound functions primarily as a G-quadruplex stabilizing agent.[3] Its planar acridine core and charged side chains allow it to interact with the G-tetrads of the quadruplex structure through various binding modes, including end-stacking and groove binding.[4][5] This high-affinity binding locks the 3' telomeric overhang into a G4 conformation, which is not a substrate for telomerase. This steric hindrance is the primary mechanism for its potent telomerase inhibition.[6][7]
The stabilization of the G4 structure by this compound initiates a cascade of cellular events, beginning with the inhibition of telomerase's catalytic and capping functions.[8] This leads to the disruption of the protective "shelterin" complex at the telomere ends.
Caption: this compound binds and stabilizes G-quadruplex structures at telomeres.
Cellular and Biochemical Effects
The stabilization of telomeric G-quadruplexes by this compound triggers a series of downstream cellular consequences that collectively contribute to its antitumor activity.
Telomere Uncapping and DNA Damage Response
Stabilization of the G4 structure by this compound displaces key proteins of the shelterin complex, specifically TRF2 and POT1, from the telomere ends.[1] This "uncapping" exposes the chromosome end, which is then recognized by the cell as a DNA double-strand break. This initiates a robust DNA damage response (DDR), characterized by the formation of Telomere Dysfunction-Induced Foci (TIFs).[1] These foci are marked by the co-localization of DDR proteins like γ-H2AX and 53BP1 with telomeric proteins such as TRF1.[1]
Telomerase Inhibition and Displacement
This compound is a potent inhibitor of telomerase activity.[4] Beyond steric hindrance, treatment with this compound has been shown to cause a significant decrease in the nuclear expression of the catalytic subunit of telomerase, hTERT.[6] Evidence suggests that upon displacement from the telomere, hTERT is translocated to the cytoplasm, where it may be targeted for ubiquitin-mediated degradation.[1][6]
Induction of Senescence, Apoptosis, and Cell Cycle Arrest
The dysfunctional telomeres ultimately provoke cell cycle arrest, mediated by the p53 and p21 pathways, as well as apoptosis and cellular senescence.[1][2] In human glioblastoma cells, treatment with this compound leads to a significant increase in apoptotic cell death and cell cycle arrest.[1] Long-term exposure in uterine carcinoma cells induces cellular senescence, characterized by β-galactosidase staining and complete cessation of growth.[6][8]
Caption: Cellular signaling cascade initiated by this compound.
Quantitative Data Summary
The efficacy and binding characteristics of this compound have been quantified across numerous studies using various cell lines and biophysical assays.
Table 1: In Vitro Efficacy and Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| U87 (Glioblastoma) | Proliferation | IC₅₀ | 1.45 µM | [1] |
| U251 (Glioblastoma) | Proliferation | IC₅₀ | 1.55 µM | [1] |
| SHG44 (Glioma) | Proliferation | IC₅₀ | 2.5 µM | [1] |
| UXF1138L (Uterine) | Proliferation | IC₅₀ | 2.5 µM | [3][6] |
| UXF1138L (Uterine) | Proliferation | IC₁₀₀ | 5.0 µM | [3][6] |
| U87 / U251 | TRAP Assay | Telomerase Inhibition | ~100% at 5 µM | [1] |
| General | TRAP Assay | IC₅₀ | 115 nM | [4] |
| UXF1138L (Uterine) | Telomere Shortening | Length Reduction | ~0.4 kb (15 days) | [6][8] |
Table 2: Biophysical Interaction of this compound with Telomeric G-Quadruplexes
| Method | DNA Sequence/Structure | Parameter | Value | Reference |
| FRET Melting | AT11-L2 G4 | ΔTₘ | +22.5 °C | [9] |
| FRET Melting | HepB G4 | ΔTₘ | +5.0 °C | [10] |
| Direct Assay | (TTAGGG)₃ | Telomerase IC₅₀ | > 5.6 µM | [11] |
| Not Specified | G-Quadruplex | K_G4 (Affinity) | 30 x 10⁶ M⁻¹ | [12] |
| Not Specified | G-Quadruplex vs. Duplex | Selectivity | ~10-fold | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of G4-ligand interactions. The following are protocols for key experiments cited in this compound research.
Telomere Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity. It involves two main steps: telomerase-mediated extension of a substrate oligonucleotide, followed by PCR amplification of the extended products.
Materials:
-
CHAPS Lysis Buffer: 0.5% CHAPS, 10mM Tris-HCl (pH 7.5), 1mM MgCl₂, 1mM EGTA, 5mM 2-mercaptoethanol, 10% glycerol.[1]
-
TRAP Reaction Mix: TRAP buffer, dNTPs, TS primer (telomerase substrate), ACX reverse primer, Taq polymerase.[13]
-
Cell extract containing 500 ng of protein.[1]
-
This compound at desired concentrations.
Procedure:
-
Cell Lysis: Lyse exponentially growing cells in ice-cold CHAPS buffer for 30 minutes on ice. Centrifuge to pellet debris and collect the supernatant containing the protein extract.[1]
-
Telomerase Extension: Prepare a reaction mixture containing the cell extract, TRAP buffer, dNTPs, and the TS primer. Add this compound at the desired final concentration. Incubate at 25-30°C for 30-40 minutes to allow telomerase to add telomeric repeats to the TS primer.[1][14]
-
PCR Amplification: Add the ACX reverse primer and Taq polymerase to the reaction mix. Perform PCR with cycles typically consisting of denaturation at 95°C, annealing at 52°C, and extension at 72°C.[14] An internal control template is often included to monitor for PCR inhibition.[11]
-
Detection: Analyze the PCR products on a denaturing polyacrylamide gel. Telomerase activity is visualized as a characteristic ladder of 6-bp repeats. Quantify band intensity relative to controls.[1]
References
- 1. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchwithrowan.com [researchwithrowan.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The G-quadruplex-interactive molecule this compound inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Characterization of a G-quadruplex from hepatitis B virus and its stabilization by binding TMPyP4, BRACO19 and PhenDC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. telomer.com.tr [telomer.com.tr]
- 14. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Structural and Mechanistic Analysis of the G-Quadruplex Ligand BRACO-19 and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural characteristics of BRACO-19, a prominent G-quadruplex (G4) stabilizing ligand, and its derivatives. It details the methodologies for key experimental procedures, presents quantitative data for comparative analysis, and visualizes the compound's mechanism of action through signaling pathway diagrams.
Introduction to this compound
This compound is a 3,6,9-trisubstituted acridine derivative designed to bind to and stabilize G-quadruplex DNA structures.[1] These non-canonical secondary structures are formed in guanine-rich regions of DNA, notably at the telomeric ends of chromosomes and in the promoter regions of several oncogenes.[2][3] By stabilizing G4 structures, this compound can inhibit the activity of telomerase, an enzyme crucial for telomere maintenance in the majority of cancer cells.[4][5] This interference with telomere maintenance leads to telomere shortening, uncapping, and the induction of a DNA damage response, ultimately resulting in cell cycle arrest, senescence, and apoptosis in cancer cells.[6][7] this compound has demonstrated significant antitumor activity both in vitro and in vivo, making it a valuable tool for cancer research and a lead compound for the development of novel anticancer therapies.[8][9]
Structural Analysis of this compound
The chemical structure of this compound, N,N′-(9-(4-(Dimethylamino)phenylamino)acridine-3,6-diyl)bis(3-(pyrrolidin-1-yl)propanamide), features a planar acridine core, which is essential for its interaction with the flat G-tetrads of G-quadruplexes, and cationic side chains that contribute to its binding affinity and selectivity.[1][5]
The primary mode of interaction between this compound and G-quadruplexes is through end-stacking, where the acridine core stacks upon the terminal G-tetrads. The crystal structure of this compound in complex with a bimolecular parallel-stranded human telomeric G-quadruplex (PDB ID: 3CE5) reveals that the ligand is asymmetrically positioned on the 3'-end G-tetrad.[8][10] This interaction is further stabilized by a network of water molecules.[10][11] Molecular dynamics simulations have further elucidated the binding pathways, identifying top and bottom stacking as well as groove binding as potential interaction modes, with the stability of each mode being dependent on the specific G-quadruplex topology (parallel, antiparallel, or hybrid).[12][13]
Quantitative Data on this compound Activity
The biological and biophysical activities of this compound have been quantified across various studies. The following tables summarize key data points for easy comparison.
| Cell Line | IC50 (μM) | Assay Duration |
| UXF1138L (Uterine Carcinoma) | 2.5 | 5 days |
| U87 (Glioblastoma) | 1.45 | Not Specified |
| U251 (Glioblastoma) | 1.55 | Not Specified |
| SHG44 (Glioblastoma) | 2.5 | Not Specified |
| C6 (Glioblastoma) | 27.8 | Not Specified |
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines.[6][9]
| Parameter | Cell Line | Treatment | Result |
| Telomere Shortening | UXF1138L | 1 µM this compound for 15 days | 0.4 kb reduction |
| Telomere Shortening | MCF-7 | Not Specified | 17% decrease after 39 days |
| Telomerase Inhibition (TRAP-LIG) | Not Applicable | Not Specified | EC50 = 6.3 µM |
Table 2: Effect of this compound on Telomere Length and Telomerase Activity.[9][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used in the structural and functional analysis of this compound.
4.1 X-Ray Crystallography
To determine the three-dimensional structure of this compound in complex with a G-quadruplex, X-ray crystallography is employed.
-
Sample Preparation: The G-quadruplex-forming oligonucleotide, such as d(TAGGGTTAGGGT), is synthesized and purified. It is then annealed in the presence of a cation (e.g., K+) to facilitate G-quadruplex formation.
-
Complex Formation: this compound is added to the folded G-quadruplex solution in a stoichiometric ratio.
-
Crystallization: The complex is subjected to crystallization screening using various precipitants, buffers, and temperatures. The crystal structure of this compound with a human telomeric sequence was obtained using the hanging drop vapor diffusion method.[10]
-
Data Collection and Structure Determination: Crystals are cryo-cooled and subjected to X-ray diffraction. The resulting diffraction pattern is used to calculate the electron density map and solve the atomic structure of the complex. The resolution for the 3CE5 structure was 2.50 Å.[10]
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to study the structure and dynamics of the this compound/G-quadruplex complex in solution.
-
Sample Preparation: A solution of the G-quadruplex-forming oligonucleotide is prepared in an appropriate NMR buffer (e.g., containing K+ or Na+ ions and D2O).
-
Titration: 1D or 2D NMR spectra of the oligonucleotide are recorded. This compound is then titrated into the sample, and spectra are acquired at different ligand-to-DNA ratios.[15][16]
-
Spectral Analysis: Changes in the chemical shifts and the appearance of new peaks in the NMR spectra upon addition of this compound indicate binding.[17] Broadening of the ligand's proton peaks is also indicative of an interaction with the larger DNA molecule.[15][16] Through various 2D NMR experiments (e.g., NOESY, COSY), the specific binding site and the conformation of the complex can be determined.[8]
4.3 Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to investigate the topology of G-quadruplexes and observe changes upon ligand binding.
-
Sample Preparation: A solution of the G-quadruplex-forming oligonucleotide is prepared in a suitable buffer.
-
Baseline Spectrum: A CD spectrum of the oligonucleotide alone is recorded to determine its initial topology (e.g., parallel, antiparallel, or hybrid).
-
Ligand Titration: this compound is added in increasing concentrations, and a CD spectrum is recorded after each addition.[16]
-
Data Analysis: Changes in the CD spectrum upon ligand binding can indicate a conformational change in the G-quadruplex or simply the stabilization of a pre-existing conformation.[18] Thermal melting experiments monitored by CD can be used to determine the increase in the melting temperature (ΔTm) of the G-quadruplex upon ligand binding, which quantifies the stabilization effect.[16]
Mechanism of Action and Signaling Pathways
The binding of this compound to telomeric G-quadruplexes initiates a cascade of cellular events, leading to an anticancer effect. This process involves the inhibition of telomerase and the induction of a DNA damage response.
5.1 Experimental Workflow for G4 Ligand Analysis
The general workflow for identifying and characterizing a G-quadruplex ligand like this compound involves a series of biophysical and cellular assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental approaches to identify cellular G-quadruplex structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for investigating G-quadruplex DNA/ligand interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probing the Binding Pathway of BRACO19 to a Parallel-Stranded Human Telomeric G-Quadruplex Using Molecular Dynamics Binding Simulation with AMBER DNA OL15 and Ligand GAFF2 Force Fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Towards Profiling of the G-Quadruplex Targeting Drugs in the Living Human Cells Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular mechanisms behind BRACO19 and human telomeric G-quadruplex interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Braco-19 Application Notes and Protocols for Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Braco-19 is a synthetic 3,6,9-trisubstituted acridine derivative that functions as a potent G-quadruplex (G4) ligand.[1][2] It exhibits anti-cancer properties by stabilizing G-quadruplex structures in telomeric DNA, thereby inhibiting telomerase activity and interfering with telomere maintenance.[1][3] This leads to telomere dysfunction, induction of DNA damage response, cell cycle arrest, senescence, and apoptosis in cancer cells.[1][4] These application notes provide a summary of the anti-proliferative effects of this compound on various cancer cell lines and detailed protocols for key experimental procedures to evaluate its efficacy.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Exposure Time | Reference |
| UXF1138L | Uterine Carcinoma | IC₅₀ | 2.5 µM | 5 days | [5] |
| IC₁₀₀ | 5 µM | 5 days | [6] | ||
| No Growth Inhibition | 1 µM | 5 days | [5] | ||
| U87 | Glioblastoma | IC₅₀ | 1.45 µM | 72 hours | [1][7] |
| U251 | Glioblastoma | IC₅₀ | 1.55 µM | 72 hours | [1][7] |
| SHG44 | Glioblastoma | IC₅₀ | 2.5 µM | 72 hours | [1][7] |
| C6 | Glioma | IC₅₀ | 27.8 µM | 72 hours | [1][7] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment Regimen | Outcome | Reference |
| UXF1138L Xenograft (early-stage) | 2 mg/kg/day, i.p. | 96% tumor growth inhibition | [3][5] |
| UXF1138L Xenograft | 5 mg/kg, twice weekly, oral | No significant tumor growth inhibition | [5] |
Mechanism of Action
This compound's primary mechanism of action involves the stabilization of G-quadruplex structures at the 3' overhang of telomeric DNA.[6] This interference with telomere maintenance triggers a cascade of cellular events culminating in anti-tumor effects.
Signaling Pathway
The stabilization of G-quadruplexes by this compound inhibits the catalytic activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells.[1][3] This leads to telomere shortening and uncapping.[1][3] The dysfunctional telomeres are recognized as DNA damage, activating a DNA damage response (DDR).[1][4] This, in turn, can lead to the activation of p53 and p21, resulting in cell cycle arrest, cellular senescence, or apoptosis.[1][4] Furthermore, this compound has been shown to induce the displacement of telomerase from the nucleus to the cytoplasm, where it may be targeted for degradation.[1][3]
Caption: Signaling pathway of this compound in cancer cells.
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., UXF1138L, U87, U251, SHG44)
-
Complete growth medium (e.g., RPMI 1640 with 10% FCS)
-
This compound stock solution
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed 2,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., PBS).
-
Incubate for the desired exposure time (e.g., 5 days or 72 hours).
-
After incubation, fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Stain the cells by adding 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.
Telomerase Activity Assay (TRAP Assay)
This protocol measures the inhibitory effect of this compound on telomerase activity.
Materials:
-
Cancer cell lines
-
This compound
-
CHAPS lysis buffer
-
TRAP assay kit (e.g., from Roche)
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) equipment
Procedure:
-
Treat cells with increasing concentrations of this compound for a specified time (e.g., 72 hours).
-
Prepare cell extracts using CHAPS lysis buffer.
-
Quantify the protein concentration of the extracts.
-
Perform the Telomeric Repeat Amplification Protocol (TRAP) assay according to the manufacturer's instructions, using equal amounts of protein (e.g., 500 ng) for each sample.
-
Analyze the PCR products by PAGE and visualize the DNA ladders.
-
Quantify the telomerase activity relative to the control samples.
Senescence-Associated β-Galactosidase Staining
This assay is used to detect cellular senescence induced by this compound.
Materials:
-
Cancer cell lines grown on chamber slides
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)
-
Staining solution (containing X-gal) at pH 6.0
Procedure:
-
Treat cells with a non-cytotoxic concentration of this compound (e.g., 1 µM) for an extended period (e.g., 15 days).[5]
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the senescence-associated β-galactosidase staining solution.
-
Incubate the cells at 37°C without CO₂ for 12-16 hours.
-
Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of this compound.
Caption: Experimental workflow for this compound evaluation.
References
- 1. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quadruplex Ligands in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The G-quadruplex-interactive molecule this compound inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Braco-19 in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Braco-19, a potent G-quadruplex ligand, in glioblastoma (GBM) research. The following sections detail its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments.
Introduction
This compound is a 3,6,9-trisubstituted acridine derivative that acts as a G-quadruplex (G4) stabilizer.[1][2] In the context of glioblastoma, a highly aggressive and common primary brain tumor, this compound targets the telomeres of cancer cells.[1][3][4] By stabilizing the G4 structures in the G-rich telomeric overhang, this compound inhibits the enzyme telomerase, which is crucial for maintaining telomere length and enabling the immortality of cancer cells.[1][3][4] This interference with telomere maintenance leads to a cascade of events, including telomere uncapping, DNA damage response, and ultimately, cell cycle arrest, apoptosis, and senescence in glioblastoma cells, demonstrating a selective effect on cancer cells over normal astrocytes.[1][3][4][5]
Mechanism of Action
This compound exerts its anti-glioblastoma effects through a multi-faceted mechanism centered on telomere disruption:
-
G-Quadruplex Stabilization: this compound binds to and stabilizes the G-quadruplex structures formed in the 3' single-stranded overhang of telomeres.[1][4]
-
Telomerase Inhibition: This stabilization prevents telomerase from accessing the telomeric DNA, thereby inhibiting its catalytic activity and preventing telomere elongation.[1][4]
-
Telomere Uncapping and T-loop Disassembly: The binding of this compound leads to the delocalization of key telomere-binding proteins, TRF2 and POT1, from the telomeres.[1][6] This disrupts the protective "T-loop" structure, exposing the chromosome ends.[1][3]
-
DNA Damage Response: The uncapped telomeres are recognized as DNA double-strand breaks, triggering a robust DNA damage response.[3][4] This is characterized by the formation of γ-H2AX and 53BP1 foci at the telomeres.[4][5]
-
Cellular Senescence, Apoptosis, and Cell Cycle Arrest: The sustained DNA damage signal activates the p53 and p21 pathways, leading to cell cycle arrest, cellular senescence, and apoptosis.[3][4][7]
-
Telomerase Displacement: this compound has also been shown to cause the translocation of the catalytic subunit of telomerase, hTERT, from the nucleus to the cytoplasm, further impairing its function.[1][3][8]
Quantitative Data
The following tables summarize the quantitative effects of this compound on glioblastoma cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines (72-hour treatment)
| Cell Line | IC50 (μM) |
| U87 | 1.45 |
| U251 | 1.55 |
| SHG-44 | 2.5 |
| C6 | 27.8 |
Table 2: Effect of this compound on Telomerase Activity (72-hour treatment)
| Cell Line | This compound Concentration (μM) | Telomerase Activity Inhibition |
| U87 | 5 | Almost complete inhibition |
| U251 | 5 | Almost complete inhibition |
Data sourced from[1]
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound in glioblastoma research are provided below.
Cell Viability Assay (Cytotoxicity)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well plates
-
MTT or Sulforhodamine B (SRB) assay kit
-
Plate reader
Protocol:
-
Seed glioblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions (ranging from 0.05 to 25 µM) or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, perform the cell viability assay according to the manufacturer's instructions (e.g., MTT or SRB).
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Telomerase Activity Assay (TRAP Assay)
Objective: To measure the effect of this compound on telomerase activity.
Materials:
-
Glioblastoma cell lines
-
This compound
-
CHAPS lysis buffer
-
Telomerase PCR ELISA kit (e.g., from Roche)
-
PCR machine and ELISA reader
Protocol:
-
Treat glioblastoma cells with various concentrations of this compound for 72 hours.
-
Harvest the cells and prepare cell extracts by lysing them in CHAPS buffer on ice for 30 minutes.[1]
-
Quantify the protein concentration of the cell extracts.
-
Perform the Telomeric Repeat Amplification Protocol (TRAP) assay using a commercial kit according to the manufacturer's instructions.[1] This typically involves:
-
An initial telomerase-mediated extension of a substrate oligonucleotide.
-
PCR amplification of the extended products.
-
-
Detect the PCR products using an ELISA-based method.
-
Quantify telomerase activity relative to the control samples.
Immunofluorescence for DNA Damage and Telomere Proteins
Objective: To visualize the localization of DNA damage response proteins (γ-H2AX, 53BP1) and telomere-associated proteins (TRF1, TRF2, POT1) following this compound treatment.
Materials:
-
Glioblastoma cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibodies (e.g., anti-γ-H2AX, anti-53BP1, anti-TRF1, anti-TRF2, anti-POT1)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Confocal microscope
Protocol:
-
Treat cells with this compound (e.g., 2 µM for 72 hours).[4]
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 30 minutes.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a confocal microscope.
-
Quantify co-localization and foci formation using image analysis software.
Visualizations
The following diagrams illustrate the key pathways and workflows associated with this compound research in glioblastoma.
Caption: Signaling pathway of this compound in glioblastoma cells.
Caption: Experimental workflow for evaluating this compound in glioblastoma.
References
- 1. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-Quadruplex Binders Induce Immunogenic Cell Death Markers in Aggressive Breast Cancer Cells [mdpi.com]
- 3. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Telomerase inhibition in malignant gliomas: a systematic review | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Advancements in Telomerase-Targeted Therapies for Glioblastoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Assessing Braco-19 Telomerase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the telomerase inhibitory activity of Braco-19, a potent G-quadruplex stabilizing agent. The protocols detailed below are essential for researchers investigating the anti-cancer properties of this compound and similar compounds.
Introduction
This compound is a 3,6,9-trisubstituted acridine derivative that has been identified as a potent inhibitor of telomerase.[1][2] Its mechanism of action involves the stabilization of G-quadruplex structures at the 3' overhang of telomeres.[3][4] This stabilization prevents telomerase from binding and elongating the telomeres, leading to telomere dysfunction, cell cycle arrest, senescence, and apoptosis in cancer cells.[1][5] Accurate and robust methods are crucial for quantifying the inhibitory effects of this compound on telomerase activity and its downstream cellular consequences.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound's efficacy in various cancer cell lines.
Table 1: IC50 Values for this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| U87 | Glioblastoma | 1.45 | 72 hours | [1] |
| U251 | Glioblastoma | 1.55 | 72 hours | [1] |
| SHG-44 | Glioma | 2.5 | 72 hours | [1] |
| UXF1138L | Uterine Carcinoma | 2.5 | 5 days | [6] |
| C6 | Glioma | 27.8 | 72 hours | [1] |
Table 2: Effects of this compound on Telomere Length
| Cell Line | This compound Concentration | Treatment Duration | Telomere Shortening | Reference |
| UXF1138L | 1 µM | 15 days | ~0.4 kb | [2] |
Key Experimental Protocols
This section provides detailed protocols for the primary assays used to evaluate this compound's telomerase inhibition.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[7][8]
Objective: To quantify the inhibition of telomerase activity by this compound in cell extracts.
Materials:
-
TRAPeze® Telomerase Detection Kit (or similar)
-
CHAPS lysis buffer (0.5% w/w CHAPS, 10mM Tris-HCl pH 7.5, 1mM MgCl2, 1mM EGTA, 5mM 2-mercaptoethanol, 10% v/v glycerol)[1]
-
This compound
-
Cancer cell lines (e.g., U87, U251)
-
Protein quantification assay (e.g., Bradford or BCA)
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel imaging system
Protocol:
-
Cell Lysate Preparation:
-
Culture cancer cells to ~80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control for a specified time (e.g., 72 hours).[1]
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in CHAPS lysis buffer on ice for 30 minutes.[1]
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
TRAP Reaction:
-
Prepare the TRAP reaction mix according to the kit manufacturer's instructions. This typically includes a TS primer, dNTPs, a fluorescently labeled primer, and Taq polymerase.
-
Add a standardized amount of protein extract (e.g., 500 ng) to each reaction tube.[9]
-
Incubate at room temperature for 30 minutes to allow for telomerase-mediated extension of the TS primer.
-
-
PCR Amplification:
-
Perform PCR amplification of the extended products using the following cycling conditions: 95°C for 2 minutes, followed by 30-35 cycles of 95°C for 30 seconds, 59°C for 30 seconds, and 72°C for 1 minute.
-
-
Detection and Analysis:
-
Resolve the PCR products on a non-denaturing polyacrylamide gel.
-
Visualize the DNA fragments using a gel imaging system.
-
Quantify the intensity of the characteristic 6-bp ladder, which represents telomerase activity.
-
Normalize the telomerase activity to an internal standard.
-
Calculate the percentage of telomerase inhibition relative to the vehicle-treated control.
-
Cell Proliferation (Cytotoxicity) Assay
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT, XTT, or Sulforhodamine B (SRB) assay kit[6]
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
-
Drug Treatment:
-
Viability Assessment:
-
Follow the instructions of the chosen viability assay kit (MTT, XTT, or SRB).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Immunofluorescence for hTERT Localization
Objective: To visualize the effect of this compound on the subcellular localization of the catalytic subunit of telomerase, hTERT.
Materials:
-
Cancer cell lines
-
This compound
-
Chamber slides or coverslips
-
4% paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against hTERT
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on chamber slides or coverslips.
-
Treat the cells with this compound (e.g., 1 µM) for 24 hours.[6]
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-hTERT antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope. Look for changes in hTERT localization from the nucleus to the cytoplasm.[2]
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound's mechanism of action.
Caption: Mechanism of this compound induced telomerase inhibition.
Caption: Workflow for the TRAP assay.
Caption: Downstream cellular effects of this compound.
References
- 1. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The G-quadruplex-interactive molecule this compound inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stabilization of Telomere G-Quadruplexes Interferes with Human Herpesvirus 6A Chromosomal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. telomer.com.tr [telomer.com.tr]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Design for Braco-19 Antiviral Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Braco-19 is a potent G-quadruplex (GQ) stabilizing ligand, initially investigated for its role as a telomerase inhibitor in cancer therapy.[1][2] It is a 3,6,9-trisubstituted acridine derivative designed to bind and stabilize G-quadruplex DNA structures.[3][4] Emerging research has highlighted its significant antiviral properties against a range of viruses, including Human Adenovirus (HAdV), HIV-1, Zika Virus (ZIKV), and Cucumber Mosaic Virus (CMV).[1][5][6][7] The antiviral mechanism of this compound is attributed to its ability to stabilize G-quadruplex structures formed in viral nucleic acid sequences, thereby interfering with critical stages of the viral life cycle such as replication, transcription, or translation.[5][6][8][9]
These application notes provide a comprehensive guide for designing and executing robust in vitro antiviral assays to evaluate the efficacy of this compound. The protocols outlined below cover initial cytotoxicity assessments, primary and secondary antiviral screening, and mechanistic studies to elucidate the compound's mode of action.
Proposed Mechanism of Antiviral Action
This compound's primary antiviral activity stems from its interaction with G-quadruplexes, which are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[10][11] Many viral genomes and transcripts contain sequences with the potential to form G-quadruplexes, often located in regulatory regions.[8][11] By binding to and stabilizing these structures, this compound can create a steric hindrance that blocks the progression of viral enzymes like polymerases or reverse transcriptases, or interferes with the translation machinery, ultimately inhibiting viral proliferation.[5][6][7]
Caption: Proposed mechanism of this compound antiviral activity.
Experimental Design Workflow
A systematic approach is crucial for evaluating the antiviral properties of this compound. The workflow should begin with assessing the compound's toxicity to the host cells, followed by a tiered screening approach to determine antiviral efficacy and, finally, to investigate the mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of Zika virus replication by G-quadruplex-binding ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound targeted the G-quadruplex in the 3'UTR of the Cucumber mosaic virus 1a, 2b, and CP genes to inhibit viral proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Anti-HIV-1 activity of the G-quadruplex ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting G-quadruplexes to achieve antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G-Quadruplexes in the Viral Genome: Unlocking Targets for Therapeutic Interventions and Antiviral Strategies [mdpi.com]
Application Notes and Protocols for In Vitro Delivery of Braco-19
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro use of Braco-19, a potent telomerase inhibitor. The protocols outlined below are based on established methodologies to ensure reproducibility and accurate assessment of this compound's biological effects.
Introduction to this compound
This compound is a 3,6,9-trisubstituted acridine derivative that functions as a G-quadruplex (GQ) binding ligand.[1] By stabilizing the G-quadruplex structures at the 3' telomeric DNA overhang, this compound effectively inhibits the catalytic action of telomerase.[1] This disruption of telomere maintenance leads to rapid cellular senescence or selective apoptosis in cancer cells, making it a compound of significant interest for anti-cancer drug development.[1][2]
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism. Its primary action is the stabilization of G-quadruplexes in telomeric DNA, which prevents telomerase from maintaining telomere length.[3] This leads to telomere uncapping and the disassembly of the protective T-loop structure, exposing the chromosome ends.[2] The exposed telomeres trigger a DNA damage response (DDR), characterized by the recruitment of proteins such as γ-H2AX and 53BP1 to the telomeres.[2] This DDR, in turn, activates the p53 and p21 signaling pathways, culminating in cell cycle arrest, apoptosis, and senescence.[2] Furthermore, this compound has been shown to induce the displacement of the catalytic subunit of telomerase, hTERT, from the nucleus to the cytoplasm, where it is targeted for degradation via ubiquitination.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro experiments with this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| UXF1138L | Uterine Carcinoma | 2.5 | 5 days |
| U87 | Glioblastoma | 1.45 | 72 hours |
| U251 | Glioblastoma | 1.55 | 72 hours |
| SHG-44 | Glioma | 2.5 | 72 hours |
| C6 | Glioma | 27.8 | 72 hours |
Table 2: Effects of this compound on Telomeres and Cell Fate
| Cell Line | This compound Concentration (µM) | Treatment Duration | Effect |
| UXF1138L | 1 | 15 days | Telomere shortening of ~0.4 kb.[6] |
| UXF1138L | 1 | 24 hours | Drastically reduced nuclear hTERT expression.[1][7] |
| UXF1138L | 0.1 - 1.0 | 15 days | Induction of cellular senescence and complete cessation of growth.[4] |
| U87 & U251 | 2 | 72 hours | Induction of apoptosis.[2] |
| U87 & U251 | 2 | 72 hours | G2/M cell cycle arrest.[2] |
Experimental Protocols
This compound Stock Solution Preparation and Delivery
Objective: To prepare a stock solution of this compound and deliver it to in vitro cell cultures.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Micropipettes and sterile, filtered pipette tips
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.[7]
-
Vortex the solution until the powder is completely dissolved.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
A vehicle control (medium with the same final concentration of DMSO without this compound) should be included in all experiments.
Cell Proliferation Assay (Sulforhodamine B Assay)
Objective: To determine the effect of this compound on cell proliferation.
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Protocol:
-
Seed 2,000 cells per well in a 96-well plate in 100 µL of complete medium and incubate overnight.[4]
-
The next day, add 100 µL of medium containing various concentrations of this compound (e.g., 0.1 to 10 µM) to the wells.[4]
-
Incubate the plates for the desired exposure time (e.g., 5 days).
-
After incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for at least 1 hour.
-
Wash the plates four to five times with slow-running tap water and allow them to air-dry.
-
Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry completely.
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
Senescence-Associated β-Galactosidase Staining
Objective: To detect cellular senescence induced by this compound.
Materials:
-
6-well plates or chamber slides
-
Cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
Protocol:
-
Seed cells in 6-well plates or on chamber slides and treat with this compound (e.g., 1 µM) for an extended period (e.g., 15 days), replacing the medium every 4 days.[4]
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the staining solution to the cells and incubate at 37°C (in a non-CO2 incubator) for 12-16 hours.
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
Immunofluorescence for DNA Damage Response and hTERT Localization
Objective: To visualize the DNA damage response (γ-H2AX and 53BP1 foci) and the subcellular localization of hTERT.
Materials:
-
Chamber slides
-
Cells of interest
-
This compound
-
PBS
-
4% Paraformaldehyde
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (anti-γ-H2AX, anti-53BP1, anti-hTERT, anti-ubiquitin)
-
Fluorescently labeled secondary antibodies
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on chamber slides and treat with this compound (e.g., 2 µM for 72 hours for DDR; 1-10 µM for 24 hours for hTERT).[2][4]
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the slides with mounting medium.
-
Visualize the slides using a fluorescence microscope.
Western Blotting for DNA Damage and Cell Cycle Proteins
Objective: To quantify the expression levels of proteins involved in the DNA damage response and cell cycle regulation.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γ-H2AX, anti-H2AX, anti-p53, anti-p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound (e.g., 2 µM and 5µM for 72 hours).[2]
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the cell cycle distribution of cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
PBS
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Protocol:
-
Treat cells with this compound (e.g., for 72 hours).[2]
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify apoptosis in this compound treated cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells with this compound (e.g., for 72 hours).[2]
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for in vitro this compound studies.
References
- 1. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Measuring Telomere Shortening Induced by Braco-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Braco-19 is a potent G-quadruplex (G4) ligand, a class of small molecules that stabilize the four-stranded DNA structures known as G-quadruplexes.[1][2] These structures are particularly prevalent in telomeric regions, the protective caps at the ends of chromosomes. By stabilizing G4 structures in telomeres, this compound effectively inhibits the enzyme telomerase, which is responsible for maintaining telomere length.[1][3] This inhibition leads to progressive telomere shortening, cellular senescence, and apoptosis in cancer cells, making this compound a promising candidate for anticancer therapies.[1][3][4]
These application notes provide a detailed overview of the techniques used to measure telomere shortening and associated cellular responses upon treatment with this compound. The protocols outlined below are essential for researchers investigating the efficacy of G4 ligands and their potential as therapeutic agents.
Mechanism of Action of this compound
This compound exerts its effects primarily through the stabilization of G-quadruplexes at the 3' single-stranded DNA overhang of telomeres.[2][3] This action disrupts normal telomere maintenance through several mechanisms:
-
Inhibition of Telomerase: The stabilized G4 structure physically obstructs the binding of telomerase to the telomere, preventing the addition of telomeric repeats and leading to telomere shortening.[1][3]
-
Telomere Uncapping: this compound can induce the displacement of key shelterin proteins, such as TRF2 and POT1, from the telomeres.[1] This "uncapping" exposes the chromosome ends, which are then recognized as DNA damage.
-
Induction of DNA Damage Response (DDR): The uncapped telomeres trigger a DNA damage response, leading to the formation of telomere dysfunction-induced foci (TIFs).[1][5] This response can ultimately lead to cell cycle arrest, senescence, or apoptosis.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| U87 | Glioblastoma | 1.45 | Cytotoxicity Assay (72h) | [1] |
| U251 | Glioblastoma | 1.55 | Cytotoxicity Assay (72h) | [1] |
| SHG-44 | Glioma | 2.5 | Cytotoxicity Assay (72h) | [1] |
| C6 | Glioma | 27.8 | Cytotoxicity Assay (72h) | [1] |
| UXF1138L | Uterine Carcinoma | 2.5 | SRB Assay (5 days) | [2][4] |
| A549 | Lung Carcinoma | 2.4 | SRB Assay (96h) | [2] |
| DU-145 | Prostate Carcinoma | 2.3 | SRB Assay (96h) | [2] |
| A2780 | Ovarian Carcinoma | 0.1 | TRAP Assay | [2] |
Table 2: Effect of this compound on Telomere Length and Telomerase Activity
| Cell Line | This compound Conc. | Treatment Duration | Effect on Telomere Length | Telomerase Activity Inhibition | Reference |
| UXF1138L | 1 µM | 15 days | Shortening of ~0.4 kb | - | [3][4] |
| U87 | 2 µM | 72 hours | No significant change in total length | Significant, dose-dependent | [1] |
| U251 | 5 µM | 72 hours | - | Almost complete inhibition | [1] |
| U87 | 2 µM | 72 hours | Significant reduction in G-overhang length | - | [1] |
Experimental Protocols
Protocol 1: Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[6] It involves two main steps: the extension of a substrate oligonucleotide by telomerase and the subsequent PCR amplification of the extended products.[6][7]
Materials:
-
Cells treated with this compound and untreated control cells
-
CHAPS lysis buffer (0.5% CHAPS, 10 mM Tris-HCl pH 7.5, 1 mM MgCl2, 1 mM EGTA, 5 mM β-mercaptoethanol, 10% glycerol)
-
TRAP reaction mix (containing TS primer, dNTPs, and a reverse primer)
-
Taq DNA polymerase
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining dye (e.g., SYBR Green or ethidium bromide)
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in ice-cold CHAPS lysis buffer.
-
Incubate on ice for 30 minutes.[1]
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Telomerase Extension:
-
PCR Amplification:
-
Add Taq DNA polymerase to the reaction mixture.
-
Perform PCR amplification with the following typical cycling conditions:
-
Initial denaturation at 95°C for 2 minutes.
-
30-35 cycles of:
-
Denaturation at 95°C for 30 seconds.
-
Annealing at 50-60°C for 30 seconds.
-
Extension at 72°C for 45 seconds.
-
-
Final extension at 72°C for 5 minutes.
-
-
-
Detection and Quantification:
-
Resolve the PCR products on a non-denaturing polyacrylamide gel.
-
Stain the gel to visualize the characteristic DNA ladder pattern of telomeric repeats.
-
Quantify the intensity of the ladder to determine the relative telomerase activity. An internal standard can be included for more accurate quantification.[9]
-
Protocol 2: Telomere Restriction Fragment (TRF) Analysis for Mean Telomere Length
TRF analysis is a Southern blot-based technique to determine the average length of telomeres in a cell population.
Materials:
-
Genomic DNA isolated from treated and untreated cells
-
Restriction enzymes that do not cut telomeric repeats (e.g., HinfI and RsaI)
-
Agarose gel electrophoresis system
-
Southern blotting apparatus and nylon membrane
-
Telomere-specific DNA probe (e.g., (TTAGGG)n) labeled with a detectable marker (e.g., digoxigenin or radioactivity)
-
Hybridization buffer and detection reagents
Procedure:
-
Genomic DNA Digestion:
-
Digest a sufficient amount of high-quality genomic DNA with a cocktail of restriction enzymes that cut frequently in the genome but not within the telomeric repeats.
-
-
Agarose Gel Electrophoresis:
-
Separate the digested DNA fragments on a low-percentage agarose gel by pulsed-field gel electrophoresis (PFGE) or standard agarose gel electrophoresis.
-
-
Southern Blotting:
-
Transfer the DNA from the gel to a nylon membrane.
-
UV cross-link the DNA to the membrane.
-
-
Hybridization and Detection:
-
Hybridize the membrane with a labeled telomere-specific probe overnight.
-
Wash the membrane to remove the unbound probe.
-
Detect the probe signal using an appropriate method (e.g., chemiluminescence or autoradiography).
-
-
Data Analysis:
-
Analyze the resulting smear of telomeric DNA to determine the mean TRF length by comparing it to a DNA ladder of known molecular weights.
-
Protocol 3: Quantitative PCR (qPCR) for Relative Telomere Length
This method measures the relative average telomere length by comparing the amplification of telomeric DNA to that of a single-copy gene.[10][11]
Materials:
-
Genomic DNA from treated and untreated cells
-
Primers for telomere repeats (Tel1b and Tel2b)[12]
-
Primers for a single-copy reference gene (e.g., Alu or IFNB1)[10][12]
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
qPCR Plate Setup:
-
qPCR Amplification:
-
Perform qPCR using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the telomere (T) and single-copy gene (S) reactions.
-
Calculate the relative telomere length using the T/S ratio, which is proportional to the average telomere length.
-
Protocol 4: Immunofluorescence for Telomere Dysfunction-Induced Foci (TIFs)
TIF analysis is used to visualize the co-localization of DNA damage response proteins (e.g., γ-H2AX, 53BP1) with telomeres (marked by TRF1 or TRF2).[1]
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., rabbit anti-γ-H2AX and mouse anti-TRF1)
-
Fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat with the desired concentration of this compound for the specified duration.
-
-
Cell Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking solution.
-
Incubate with a mixture of primary antibodies against a DNA damage marker and a telomere protein.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
-
Microscopy and Analysis:
-
Mount the coverslips on slides with a DAPI-containing mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of co-localized foci per nucleus. A cell is typically considered TIF-positive if it has a certain number of co-localizations (e.g., more than four).[1]
-
Conclusion
The protocols described in these application notes provide a robust framework for investigating the effects of this compound on telomere biology. By employing these techniques, researchers can effectively measure telomere shortening, assess telomerase inhibition, and characterize the downstream cellular consequences of G-quadruplex stabilization. This information is crucial for the continued development of this compound and other G4 ligands as potential anticancer therapeutics.
References
- 1. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The G-quadruplex-interactive molecule this compound inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncotarget.com [oncotarget.com]
- 6. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. telomer.com.tr [telomer.com.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. trn.tulane.edu [trn.tulane.edu]
- 11. mdpi.com [mdpi.com]
- 12. G-quadruplexes mark alternative lengthening of telomeres - PMC [pmc.ncbi.nlm.nih.gov]
Application of Braco-19 in Human Adenovirus Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Braco-19 is a potent small molecule inhibitor that has garnered significant interest in antiviral research. Initially identified as a telomerase inhibitor, its mechanism of action involves the stabilization of G-quadruplex (GQ) structures.[1][2] These are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. The genomes of several viruses, including human adenoviruses (HAdV), contain sequences with the potential to form G-quadruplexes.[3] By binding to and stabilizing these structures, this compound can impede viral replication, making it a promising candidate for the development of novel antiviral therapeutics against HAdV.[1][3] This document provides an overview of the application of this compound in HAdV research, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action
Human adenovirus possesses a linear, double-stranded DNA genome. Certain G-rich sequences within the viral genome can fold into G-quadruplex structures. These structures can play roles in the regulation of viral gene expression and replication. This compound, a 3,6,9-trisubstituted acridine derivative, acts as a G-quadruplex ligand.[2][3] It selectively binds to and stabilizes these G-quadruplexes within the HAdV genome. This stabilization is thought to interfere with the progression of DNA polymerase during viral replication, leading to a reduction in the production of new viral particles.[1][2]
Caption: Proposed mechanism of this compound antiviral activity against HAdV.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound against viral replication and its cytotoxic effects.
| Cell Line | Virus | Endpoint | This compound Concentration | Result | Reference |
| UXF1138L | - | Cytotoxicity | 1.0 µM | Zero growth inhibition | [1] |
| UXF1138L | - | Cytotoxicity | 2.5 µM | IC50 | [1] |
| UXF1138L | - | Cytotoxicity | 5.0 µM | IC100 | [1] |
| HEK 293 (eGFP-transinfected) | Adenovirus | Viral Growth | 0-40 µM (24 hours) | Dose-dependent decrease in viral growth | [1] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is designed to determine the concentration of this compound that inhibits HAdV replication in a cell culture model.
Materials:
-
Human adenovirus stock of known titer (e.g., HAdV-5)
-
HEK 293 cells (or other permissive cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
SeaPlaque Agarose
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed HEK 293 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare serial dilutions of this compound in DMEM. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.1 µM to 50 µM). Include a no-drug (vehicle) control.
-
Infection: When cells are confluent, remove the growth medium and infect the cells with HAdV at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well. Adsorb the virus for 1 hour at 37°C.
-
Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Add the prepared this compound dilutions in an overlay medium (e.g., DMEM with 2% FBS and 0.5% SeaPlaque Agarose).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 5-10 days).
-
Staining and Counting: Fix the cells with 10% formalin and stain with 0.5% crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
Caption: Workflow for the in vitro antiviral activity assay.
Protocol 2: Taq Polymerase Stop Assay
This assay determines if this compound can stabilize G-quadruplex structures in a specific HAdV genomic sequence, thereby causing the Taq polymerase to stall.
Materials:
-
A synthetic single-stranded DNA oligonucleotide corresponding to a G-rich sequence from the HAdV genome.
-
A fluorescently labeled or radiolabeled primer complementary to the 3' end of the template oligonucleotide.
-
Taq DNA polymerase and corresponding reaction buffer.
-
dNTPs.
-
This compound stock solution.
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system.
Procedure:
-
Primer Annealing: Anneal the labeled primer to the template oligonucleotide.
-
Reaction Setup: Prepare reaction mixtures containing the primer-template duplex, Taq polymerase buffer, dNTPs, and varying concentrations of this compound. Include a no-drug control.
-
Pre-incubation: Pre-incubate the reactions to allow for this compound to bind to any potential G-quadruplex structures.
-
Polymerase Reaction: Initiate the polymerase reaction by adding Taq polymerase and incubate at the appropriate temperature.
-
Termination: Stop the reactions by adding a loading buffer containing a denaturing agent (e.g., formamide).
-
Gel Electrophoresis: Separate the DNA products on a denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA bands using a suitable imaging system. A band corresponding to the size of the DNA up to the G-quadruplex forming sequence indicates that the polymerase has stalled.
-
Data Analysis: Quantify the intensity of the "stop" product band at different this compound concentrations to assess the dose-dependent stabilization of the G-quadruplex.
Conclusion
This compound represents a promising avenue for the development of anti-adenoviral therapies. Its mechanism of action, targeting G-quadruplex structures within the viral genome, offers a novel strategy to combat HAdV infections. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of this compound and similar G-quadruplex stabilizing compounds in the context of human adenovirus research. Further studies are warranted to fully elucidate its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Herpes Simplex Virus-1 genome contains multiple clusters of repeated G-quadruplex: Implications for the antiviral activity of a G-quadruplex ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-Quadruplex Targeting in the Fight against Viruses: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Inducing Cellular Senescence with BRACO-19: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in cancer, aging, and various age-related diseases. The induction of senescence in cancer cells is a promising therapeutic strategy. BRACO-19 is a potent small molecule that stabilizes G-quadruplex structures in telomeric DNA, leading to telomere dysfunction and subsequent induction of cellular senescence.[1][2] This document provides detailed application notes and protocols for utilizing this compound to induce senescence in cancer cell lines.
Mechanism of Action
This compound exerts its senescence-inducing effects through a multi-step process. It binds to and stabilizes G-quadruplex structures that can form in the G-rich single-stranded 3' overhang of telomeres. This stabilization interferes with the normal function of telomeres, leading to "telomere uncapping."[1][3] The uncapped telomeres are recognized by the cell as DNA double-strand breaks, triggering a robust DNA damage response (DDR).[1][2] This DDR is characterized by the phosphorylation of H2A.X (forming γH2A.X) and the recruitment of DNA repair proteins such as 53BP1 to the telomeres, forming telomere dysfunction-induced foci (TIFs).[1] The sustained DDR activates tumor suppressor pathways, primarily the p53/p21 and p16INK4a pathways, which enforce cell cycle arrest and drive the cell into a senescent state.[1][4][5]
Data Presentation
Efficacy of this compound in Inducing Senescence in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Concentration (µM) | Treatment Duration | Observations | Reference(s) |
| U87 | Glioblastoma | 1.45 | 2 | 72 hours | Significant increase in SA-β-gal positive cells, G2/M cell cycle arrest, upregulation of p53 and p21. | [1][6] |
| U251 | Glioblastoma | 1.55 | 2 | 72 hours | Significant increase in SA-β-gal positive cells, G2/M cell cycle arrest, upregulation of p53 and p21. | [1] |
| SHG-44 | Glioblastoma | 2.5 | Not specified | 72 hours | Dose-dependent cytotoxic effect. | [1] |
| DU145 | Prostate Cancer | 22.3 | 2 | 7 days | ~50% of the cell population became senescent, upregulation of p21 and p16INK4a. | [4] |
| UXF1138L | Uterine Carcinoma | 2.5 | 1 | 15 days | Induction of cellular senescence and complete cessation of growth, telomere shortening of ~0.4 kb. | [7][8] |
Quantitative Analysis of Senescence Markers Induced by this compound
| Cell Line | Marker | Treatment | Result | Reference(s) |
| U87 | TIFs (γH2A.X/TRF1 or 53BP1/TRF1 colocalization) | 2 µM this compound for 72h | ~65% of cells were TIF-positive with an average of ~7 TIFs per nucleus. | [1] |
| U87 | SA-β-galactosidase positive cells | 2 µM this compound for 72h | Marked increase in the percentage of senescent cells. | [1] |
| DU145 | SA-β-galactosidase positive cells | 2 µM this compound for 7 days | Almost 50% of the cell population were senescent. | [4] |
| UXF1138L | Telomere Length | 1 µM this compound for 15 days | Telomere shortening of approximately 0.4 kb. | [7] |
Experimental Protocols
Protocol 1: Induction of Cellular Senescence with this compound
This protocol describes a general procedure for inducing senescence in cultured cancer cells using this compound. The optimal concentration and duration of treatment should be determined empirically for each cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in cell culture plates or flasks to ensure they are in the exponential growth phase at the time of treatment.
-
This compound Treatment: The following day, replace the medium with fresh complete medium containing the desired concentration of this compound. A vehicle control (medium with the solvent used for the this compound stock) should be included in parallel. Based on published data, a starting concentration of 1-5 µM is recommended.[1][4][7]
-
Incubation: Incubate the cells for the desired duration. Treatment times can range from 72 hours to 15 days, depending on the cell line and the desired endpoint.[1][7]
-
Assessment of Senescence: Following incubation, cells can be harvested and analyzed for various senescence markers as described in the subsequent protocols.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
SA-β-gal activity at pH 6.0 is a widely used biomarker for senescent cells.[9][10][11][12]
Materials:
-
Cells cultured on coverslips or in multi-well plates
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS
-
Staining solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Microscope
Procedure:
-
Wash: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with the fixative solution for 3-5 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
Staining: Add the SA-β-gal staining solution to the cells, ensuring they are completely covered.
-
Incubation: Incubate the cells at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in the senescent cells. Protect from light.
-
Visualization: Observe the cells under a bright-field microscope. Senescent cells will appear blue.
-
Quantification: The percentage of senescent cells can be determined by counting the number of blue cells relative to the total number of cells in several random fields.
Protocol 3: Immunofluorescence for γH2A.X and 53BP1 Foci
This protocol details the detection of DNA damage response markers, γH2A.X and 53BP1, which form nuclear foci at sites of DNA damage, including dysfunctional telomeres.[13][14][15][16]
Materials:
-
Cells cultured on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary antibodies: anti-γH2A.X (phosphorylated Ser139) and anti-53BP1
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Wash: Gently wash the cells on coverslips twice with PBS.
-
Fixation: Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. γH2A.X and 53BP1 foci will appear as distinct puncta within the nucleus.
-
Analysis: The number of foci per cell can be quantified using image analysis software.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cellular senescence.
Caption: Experimental workflow for this compound-induced senescence.
References
- 1. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A G-quadruplex telomere targeting agent produces p16-associated senescence and chromosomal fusions in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The G-quadruplex-interactive molecule this compound inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. buckinstitute.org [buckinstitute.org]
- 11. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 12. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
- 13. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
- 16. Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming BRACO-19 Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and detailed experimental protocols for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the novel kinase inhibitor, BRACO-19.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the most common mechanisms of resistance?
A1: Acquired resistance to targeted therapies like this compound can arise through several mechanisms. The most common include:
-
On-target mutations: Alterations in the drug's target can prevent the drug from binding effectively.[1]
-
Bypass pathway activation: Cancer cells can activate alternative pro-survival signaling pathways to circumvent the effects of the drug.[1][2]
-
Increased drug efflux: Cancer cells may increase the expression of drug efflux pumps, which actively remove the drug from the cell, reducing its intracellular concentration.[1]
-
Tumor heterogeneity: A pre-existing subpopulation of resistant cells can be selected for during treatment.[1]
Q2: How can I determine if my this compound resistant cells have a mutation in the drug target?
A2: The most direct method is to sequence the gene encoding the drug target in your resistant cell lines and compare it to the parental (sensitive) cell line. Sanger sequencing of the kinase domain is a common starting point.
Q3: I suspect bypass pathway activation is conferring resistance to this compound. Which pathways are commonly implicated and how can I investigate them?
A3: Common bypass pathways in cancer drug resistance include the MAPK and PI3K/AKT/mTOR signaling pathways.[3][4][5][6][7] To investigate their activation, you can perform western blotting to assess the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-AKT) in your resistant cells compared to sensitive cells, both in the presence and absence of this compound.
Q4: My resistant cells do not show any target mutations or evidence of bypass pathway activation. What other mechanisms should I consider?
A4: You should investigate the possibility of increased drug efflux. This can be assessed by measuring the activity of ABC transporters using a fluorescent substrate efflux assay. Additionally, alterations in drug metabolism and epigenetic changes can also contribute to resistance.[2][8]
Q5: How can I develop a this compound resistant cell line for my experiments?
A5: Drug-resistant cell lines can be generated by continuously exposing the parental cancer cell line to gradually increasing concentrations of this compound over a prolonged period.[9][10] The emergence of resistance should be confirmed by determining the half-maximal inhibitory concentration (IC50) using a cell viability assay.[9]
Data Presentation
Table 1: In Vitro Efficacy of this compound and Combination Therapies
| Cell Line | Treatment | IC50 (nM) |
| Parental | This compound | 50 |
| Resistant | This compound | >1000 |
| Resistant | This compound + MEK Inhibitor | 75 |
| Resistant | This compound + PI3K Inhibitor | 120 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in sensitive and resistant cancer cell lines.
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
Complete growth medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound for 72 hours.
-
After incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by non-linear regression analysis.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the activation of bypass signaling pathways.
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Treat parental and resistant cells with this compound at the indicated concentrations for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
This compound Signaling and Resistance Pathways
Caption: this compound signaling and mechanisms of resistance.
Experimental Workflow for Investigating this compound Resistance
References
- 1. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 5. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Optimizing Braco-19 Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Braco-19 in cytotoxicity assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic small molecule, specifically a 3,6,9-trisubstituted acridine derivative, that acts as a G-quadruplex (G4) ligand.[1][2] Its primary mechanism of action involves binding to and stabilizing G-quadruplex structures in DNA, particularly within the telomeric regions at the ends of chromosomes.[2] This stabilization inhibits the enzyme telomerase, which is crucial for maintaining telomere length in most cancer cells.[1][2] By disrupting telomere maintenance, this compound induces a DNA damage response, leading to cell cycle arrest, senescence, and ultimately, apoptosis (programmed cell death) in cancer cells.[1][3][4]
Q2: How do I prepare a stock solution of this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO).[5][6] To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to a concentration of 10 mM.[5] It is recommended to gently vortex and, if necessary, use an ultrasonic bath to ensure complete dissolution.[5] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration.
Q3: What is a typical concentration range for this compound in a cytotoxicity assay?
A3: The optimal concentration of this compound is highly dependent on the cell line being tested and the duration of the experiment. Based on published data, a common starting concentration range for cytotoxicity assays is between 0.05 µM and 25 µM.[1][8] For long-term treatments (e.g., 15 days), lower concentrations in the range of 0.1 to 1.0 µM may be used.[9] It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q4: How long should I incubate cells with this compound?
A4: Incubation times can vary from 24 hours to several days. A common incubation period for assessing cytotoxicity is 72 hours.[1] However, effects on telomerase activity and hTERT expression can be observed as early as 24 hours post-treatment.[9][10] Longer incubation periods, such as 15 days, have been used to observe effects on telomere length and induce senescence.[2][9] The appropriate incubation time will depend on the specific endpoint being measured.
Q5: Which cytotoxicity assay is best for use with this compound?
A5: Several cytotoxicity assays are compatible with this compound. Commonly used methods include:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
SRB (Sulforhodamine B) Assay: Measures total cellular protein content.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.[1]
The choice of assay depends on the specific research question. For a general assessment of cell viability, MTT or SRB assays are suitable. To specifically investigate the induction of apoptosis, Annexin V/PI staining is the preferred method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or not reproducible IC50 values | 1. This compound instability: this compound can degrade in physiological media, especially at physiological pH and temperature.[11][12] 2. Cell seeding density: Inconsistent cell numbers at the start of the experiment. 3. DMSO concentration: High concentrations of DMSO can be toxic to cells. | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound is in culture medium before being added to the cells. 2. Ensure a uniform single-cell suspension before seeding. Optimize cell density to ensure cells are in the logarithmic growth phase throughout the experiment.[13] 3. Keep the final DMSO concentration in the culture medium below 0.5%, and include a vehicle control (medium with the same DMSO concentration but without this compound). |
| High background in viability assays | 1. Compound interference: this compound may interact with the assay reagents. 2. Contamination: Bacterial or fungal contamination of cell cultures. | 1. Run a control with this compound in cell-free medium to check for any direct reaction with the assay dye. 2. Regularly check cell cultures for contamination. Use proper aseptic techniques. |
| Low cytotoxic effect observed | 1. Cell line resistance: The chosen cell line may be resistant to this compound's mechanism of action. 2. Incorrect concentration range: The concentrations tested may be too low. 3. Short incubation time: The incubation period may be insufficient to induce a cytotoxic response. | 1. Consider using a different cell line known to be sensitive to telomerase inhibitors. 2. Test a wider and higher range of this compound concentrations. 3. Increase the incubation time (e.g., from 48 to 72 or 96 hours). |
| Difficulty dissolving this compound | Poor solubility in aqueous solutions. | Prepare a high-concentration stock solution in 100% DMSO and then dilute it in culture medium. Ensure the final DMSO concentration is non-toxic to the cells.[5] |
| Unexpected cell morphology changes | Off-target effects or induction of senescence. | This compound is known to induce senescence, which is characterized by an enlarged and flattened cell morphology.[1][2] This is an expected outcome and part of its mechanism of action. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| U87 | Glioblastoma | 72 hours | 1.45 | [1] |
| U251 | Glioblastoma | 72 hours | 1.55 | [1] |
| SHG-44 | Glioma | 72 hours | 2.5 | [1] |
| UXF1138L | Uterine Carcinoma | 5 days | 2.5 | [9] |
| A549 | Lung Carcinoma | 96 hours | Not specified, but active |
Experimental Protocols
General Cell Culture and Seeding for Cytotoxicity Assays
-
Culture your chosen cancer cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells that are in the logarithmic growth phase using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or an automated cell counter to ensure accurate cell density.
-
Seed the cells in a 96-well plate at a pre-determined optimal density. This density should allow for logarithmic growth throughout the duration of the assay.
-
Incubate the plates for 24 hours to allow the cells to adhere and recover before adding the compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.
SRB (Sulforhodamine B) Assay
-
Compound Addition and Incubation: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired duration (e.g., 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine them with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: this compound induced signaling pathway leading to cell death.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
- 11. Decomposition of the telomere-targeting agent BRACO19 in physiological media results in products with decreased inhibitory potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting Braco-19 off-target effects
This technical support center provides troubleshooting guidance for researchers using Braco-19, a potent telomerase inhibitor that functions by stabilizing G-quadruplex (GQ) structures at telomeric DNA.[1] Understanding its on-target and potential off-target effects is crucial for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a 3,6,9-trisubstituted acridine derivative that acts as a G-quadruplex (GQ) binding ligand.[1][2] Its primary on-target effect is the stabilization of GQ structures formed at the 3' overhang of telomeric DNA.[1][3] This stabilization inhibits the catalytic action of telomerase, preventing telomere elongation and capping.[1][4] The resulting telomere dysfunction can lead to cell cycle arrest, senescence, and apoptosis in cancer cells.[3][4]
Q2: I'm observing significant cytotoxicity in my cell line at concentrations where I expect to see specific telomerase inhibition. Is this an off-target effect?
A2: While this compound is designed for telomere targeting, high concentrations can lead to broader cytotoxic effects that may not be related to telomerase inhibition. It is also important to note that the sensitivity to this compound can vary significantly between cell lines. For example, IC50 values have been reported to be as low as 1.45 µM in U87 glioblastoma cells and as high as 27.8 µM in C6 glioma cells.[3][5] If you observe cytotoxicity at concentrations significantly different from the published IC50 for your cell line, it could be due to off-target effects. Consider performing a dose-response curve to determine the optimal concentration for your specific cell model.
Q3: My this compound solution appears to have lost efficacy over time. What could be the cause?
A3: The stability of this compound is highly dependent on pH and temperature.[6] Decomposition can occur at physiological pH and temperature, leading to byproducts with reduced inhibitory potential on telomerase activity.[6] It is recommended to prepare fresh solutions and store them under appropriate conditions as per the manufacturer's instructions to ensure consistent experimental results.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to be selective for G-quadruplex DNA over duplex DNA, the possibility of off-target effects exists.[7] Some related G-quadruplex ligands have been shown to have off-target liabilities, such as cardiac receptor inhibition. Additionally, this compound has been shown to inhibit HIV-1 replication by binding to G-quadruplex structures in the viral RNA genome, indicating its activity is not strictly limited to telomeric DNA.[2]
Troubleshooting Guides
This section provides structured guidance for addressing specific experimental issues.
Symptoms:
-
Massive cell death observed at concentrations intended for specific telomerase inhibition.
-
Apoptosis or necrosis markers are significantly elevated shortly after treatment.
Possible Causes:
-
Concentration too high for the specific cell line: Sensitivity to this compound is cell-line dependent.
-
Off-target effects: At higher concentrations, this compound may be interacting with other cellular components.
-
Solvent toxicity: The vehicle used to dissolve this compound may be causing cytotoxicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cell death.
Symptoms:
-
No significant change in cell proliferation or viability after extended treatment.
-
Absence of senescence markers (e.g., SA-β-gal staining) or apoptosis markers (e.g., cleaved caspase-3).
Possible Causes:
-
This compound degradation: The compound may have degraded due to improper storage or handling.[6]
-
Low compound concentration: The concentration used may be insufficient to inhibit telomerase in the specific cell line.
-
Cell line resistance: The cell line may have intrinsic resistance mechanisms.
-
Alternative Lengthening of Telomeres (ALT) pathway: Some cancer cells use this telomerase-independent mechanism for telomere maintenance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of phenotype.
Data Presentation
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioblastoma | 1.45 | [3][5] |
| U251 | Glioblastoma | 1.55 | [3][5] |
| SHG44 | Glioblastoma | 2.5 | [3][5] |
| UXF1138L | Uterine Carcinoma | 2.5 | [1][8] |
| C6 | Glioma | 27.8 | [3][5] |
Experimental Protocols
This assay is used to measure telomerase activity.
Materials:
-
CHAPS lysis buffer
-
TRAP assay kit (e.g., from Roche)
-
Protein quantification assay (e.g., BCA)
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
Methodology:
-
Cell Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Lyse cells in CHAPS-based buffer on ice for 30 minutes.
-
Centrifuge to pellet debris and collect the supernatant.
-
Quantify protein concentration.
-
-
TRAP Reaction:
-
Set up the TRAP reaction according to the kit manufacturer's instructions, using a standardized amount of protein extract (e.g., 500 ng).
-
The reaction typically involves an extension step where telomerase adds telomeric repeats to a substrate oligonucleotide, followed by PCR amplification of the extended products.
-
-
Detection:
-
Analyze the PCR products by PAGE and visualize using a DNA stain (e.g., SYBR Green).
-
The presence of a characteristic DNA ladder indicates telomerase activity.
-
Quantify band intensities relative to an internal standard to compare telomerase activity between samples.
-
This protocol is used to detect cellular senescence.
Materials:
-
SA-β-gal staining kit
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)
-
Staining solution (containing X-gal)
-
Microscope
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with this compound or vehicle control for the desired duration (e.g., 15 days).
-
-
Fixation:
-
Wash cells with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
-
Staining:
-
Wash the cells again with PBS.
-
Add the staining solution to the cells and incubate at 37°C without CO2 for several hours to overnight.
-
-
Imaging:
-
Wash the cells with PBS.
-
Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
-
Quantify the percentage of blue-staining cells.
-
Signaling Pathways and Workflows
Caption: On-target pathway of this compound leading to cell death.
Caption: Potential off-target mechanisms of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G-quadruplex-interactive molecule this compound inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decomposition of the telomere-targeting agent BRACO19 in physiological media results in products with decreased inhibitory potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving Braco-19 Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Braco-19 in animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent telomerase inhibitor that functions as a G-quadruplex (GQ) binding ligand.[1] Its primary mechanism of action involves stabilizing the G-quadruplex structures at the 3' telomeric DNA overhang. This stabilization prevents the capping and catalytic action of telomerase, leading to telomere uncapping, triggering a DNA damage response, and ultimately resulting in cellular senescence or apoptosis in cancer cells.[1][2][3]
Q2: What are the main challenges in using this compound in in vivo studies?
The principal challenge in utilizing this compound for in vivo applications is its low bioavailability, which is primarily attributed to its very poor membrane permeability.[4][5] While it exhibits good aqueous solubility, its inability to efficiently cross biological barriers hinders its therapeutic efficacy when administered systemically.[4]
Q3: Has this compound shown efficacy in animal models?
Yes, despite its bioavailability challenges, this compound has demonstrated significant antitumor activity in a human uterus carcinoma xenograft model in mice. When administered intraperitoneally, it resulted in substantial tumor growth inhibition.[6]
Q4: What are the known biopharmaceutical properties of this compound?
Key biopharmaceutical properties of this compound are summarized in the table below.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected antitumor efficacy in our animal model.
-
Possible Cause 1: Poor Bioavailability.
-
Troubleshooting Tip: Due to this compound's low membrane permeability, the route of administration is critical. Intraperitoneal (i.p.) injection has shown efficacy in preclinical models and may provide higher local concentrations compared to oral or intravenous (i.v.) administration for abdominal tumors.[6] For other tumor models, alternative administration routes or formulation strategies should be considered.
-
-
Possible Cause 2: Drug Stability.
-
Troubleshooting Tip: Ensure that the formulation of this compound is prepared fresh before each administration. Assess the stability of this compound in your chosen vehicle under the experimental conditions.
-
-
Possible Cause 3: Animal Model Selection.
-
Troubleshooting Tip: The selection of the animal model and the tumor cell line can significantly impact the observed efficacy. Factors such as tumor vascularization and the expression of drug transporters can influence drug delivery to the tumor site.
-
Problem: Difficulty in achieving therapeutic concentrations of this compound at the tumor site.
-
Possible Cause: Low Systemic Exposure.
-
Troubleshooting Tip: Consider formulation strategies to enhance the bioavailability of this compound. While specific formulations for this compound are not widely published, general approaches for improving the delivery of poorly permeable drugs include nanoparticle or liposomal formulations. These strategies aim to protect the drug from degradation, improve circulation time, and enhance its delivery to the tumor tissue through passive or active targeting.
-
Data Presentation
Table 1: Summary of Biopharmaceutical Properties of this compound
| Property | Value | Reference |
| Solubility | Good (at least 2 mg/mL in water and physiological buffers) | [4][5] |
| Protein Binding (HSA) | 38% | [4][5] |
| Membrane Permeability | Very poor | [4][5] |
| In vitro IC50 | 115 nM (Telomerase inhibition) | |
| In vivo Administration | Intraperitoneal (i.p.) | [6] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Assessment in a Xenograft Mouse Model
This protocol is a generalized procedure based on the reported in vivo study of this compound.[6]
-
Cell Culture and Implantation:
-
Culture human tumor cells (e.g., UXF1138L) under standard conditions.
-
Harvest cells and resuspend in a suitable medium, such as a mixture of medium and Matrigel.
-
Subcutaneously or intraperitoneally inject the cell suspension into immunocompromised mice (e.g., nude mice).
-
Monitor the mice for tumor growth.
-
-
Animal Grouping and Treatment:
-
Once tumors reach a predetermined size, randomize the animals into control and treatment groups.
-
Prepare the this compound formulation for injection. A typical dose reported is 2 mg/kg/day.
-
Administer this compound via intraperitoneal (i.p.) injection daily for a specified duration (e.g., 21 days).
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight and overall health of the animals.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Protocol 2: General Protocol for Nanoparticle Formulation of this compound (Hypothetical)
This is a general protocol for preparing polymeric nanoparticles, a potential strategy for improving this compound delivery.
-
Nanoparticle Preparation (Emulsion-Solvent Evaporation Method):
-
Dissolve a biodegradable polymer (e.g., PLGA) and this compound in a water-immiscible organic solvent.
-
Prepare an aqueous solution containing a surfactant (e.g., PVA).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature to allow for the evaporation of the organic solvent, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and lyophilize for storage.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering.
-
Assess the morphology of the nanoparticles using scanning or transmission electron microscopy.
-
Calculate the drug loading and encapsulation efficiency using a validated analytical method (e.g., HPLC).
-
Mandatory Visualization
Caption: Mechanism of action of this compound in a cancer cell.
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. Establishment and characterization of intraperitoneal xenograft models by co-injection of human tumor cells and extracellular matrix gel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. DNA damage processing at telomeres: The ends justify the means - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biopharmaceutical characterization of the telomerase inhibitor BRACO19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The G-quadruplex-interactive molecule this compound inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
Braco-19 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRACO-19. The information is designed to address common issues and improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent telomerase and telomere inhibitor.[1] It functions by binding to and stabilizing G-quadruplex (GQ) structures in the telomeric DNA's 3' overhang.[1] This stabilization prevents telomerase from adding telomeric repeats and from properly capping the chromosome ends.[2][3][4] This disruption of telomere maintenance leads to a DNA damage response, cell cycle arrest, senescence, and apoptosis in cancer cells.[2][3][5]
Q2: How does this compound selectively target cancer cells?
A2: While the exact mechanism for its selectivity is still under investigation, it is suggested that the protein composition and stability of telomeres may differ between normal and tumor cells.[2] Normal cells might have a higher degree of telomere stability, making them less sensitive to agents that interact with telomeres.[2] Studies have shown that normal primary astrocytes do not show a significant response to this compound treatment, indicating a degree of selectivity for cancer cells.[2][6]
Q3: What are the known off-target effects of this compound?
A3: this compound and similar G-quadruplex ligands can have off-target effects, including potential cardiac receptor inhibition. For instance, the parent compound for a class of G-quadruplex ligands, RHPS4, showed potent inhibition of the hERG potassium channel, a known cardiac liability.[7] While specific off-target effects for this compound are not extensively detailed in the provided results, it is a consideration for acridine-based compounds. Additionally, this compound has been shown to have antiviral activity, for example, against HIV-1, by stabilizing viral G-quadruplexes.[8][9]
Q4: What is the stability of this compound in physiological media?
A4: The stability of this compound is highly dependent on pH and temperature. Decomposition is fastest at physiological pH and temperature, which can impact its biological efficacy.[10] The primary degradation mechanism appears to be hydrolysis of the amide bonds on the acridine ring and/or deamination of the phenyl ring, resulting in products with reduced telomerase inhibitory potential.[10]
Troubleshooting Guide
Problem 1: High variability in IC50 values between experiments.
-
Question: We are observing significant differences in the half-maximal inhibitory concentration (IC50) of this compound in our cancer cell line across different experimental runs. What could be the cause?
-
Answer: Variability in IC50 values can stem from several factors:
-
Cell Line Health and Passage Number: Ensure you are using a consistent passage number for your cell line, as telomere length and cellular characteristics can change over time. Healthy, exponentially growing cells are crucial for reproducible results.
-
This compound Stock Solution Stability: As this compound degrades in physiological media, prepare fresh dilutions from a stable stock for each experiment.[10] Store the stock solution according to the manufacturer's instructions, typically at -20°C or -80°C.
-
Assay Duration: The duration of the proliferation assay can significantly impact the IC50 value. Longer exposure times may lead to lower IC50 values as the effects of telomere dysfunction accumulate. Standardize the assay duration (e.g., 72 hours or 5 days) across all experiments.[2][3]
-
Initial Cell Seeding Density: The initial number of cells seeded can influence the final readout. Ensure consistent seeding density to avoid artifacts related to cell confluence or nutrient depletion.
-
Problem 2: Inconsistent results in telomerase activity assays (TRAP assay).
-
Question: Our Telomeric Repeat Amplification Protocol (TRAP) assays are showing inconsistent levels of telomerase inhibition with this compound treatment. What should we check?
-
Answer: Inconsistent TRAP assay results can be due to:
-
Cell Lysate Quality: The preparation of cell extracts is a critical step. Ensure complete cell lysis to release telomerase and use a consistent amount of protein for each reaction. The lysis buffer should be freshly prepared.[2]
-
This compound Treatment Duration: The inhibitory effect of this compound on telomerase activity is time-dependent. A 72-hour treatment has been shown to be effective.[2] Ensure the treatment duration is consistent.
-
Internal Control: Always include an internal telomerase substrate control to ensure that the observed inhibition is specific to telomerase and not due to inhibition of the Taq polymerase.[2]
-
This compound Degradation: As mentioned, this compound can degrade. Use freshly prepared drug dilutions for your cell treatments.[10]
-
Problem 3: Lack of DNA damage response (γ-H2AX foci) after this compound treatment.
-
Question: We are not observing the expected increase in γ-H2AX foci (a marker of DNA double-strand breaks) in our cells after treating with this compound. Why might this be?
-
Answer: A lack of a DNA damage response could be due to several factors:
-
Insufficient Drug Concentration or Treatment Time: The induction of a DNA damage response is both dose- and time-dependent. You may need to optimize the concentration of this compound and the duration of treatment for your specific cell line. A 72-hour treatment has been shown to induce γ-H2AX foci.[2]
-
Cell Line Resistance: Some cell lines may be more resistant to this compound. For example, cells with higher levels of the telomere-binding protein POT1 may be more resistant to the effects of this compound.[2]
-
Timing of Analysis: The peak of the DNA damage response may occur at a specific time point after treatment. Consider performing a time-course experiment to identify the optimal time for observing γ-H2AX foci.
-
Immunofluorescence Staining Protocol: Ensure your immunofluorescence protocol for γ-H2AX is optimized, including proper cell fixation, permeabilization, and antibody concentrations.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| U87 | Glioblastoma | 1.45 | 72 hours | [2] |
| U251 | Glioblastoma | 1.55 | 72 hours | [2] |
| SHG-44 | Glioblastoma | 2.5 | 72 hours | [2] |
| C6 | Glioma | 27.8 | 72 hours | [2] |
| UXF1138L | Uterine Carcinoma | 2.5 | 5 days | [1][3] |
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Treatment | Growth Inhibition (%) | Reference |
| UXF1138L Xenograft | 2 mg/kg/day i.p. | 96 | [3][4][11] |
Experimental Protocols
1. Cell Proliferation (Cytotoxicity) Assay
-
Method: Sulforhodamine B (SRB) Assay[3]
-
Procedure:
-
Seed 2,000 cells per well in a 96-well plate in 0.1 mL of appropriate growth medium supplemented with 10% Fetal Calf Serum (FCS).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
Add this compound in 0.1 mL of medium to achieve final concentrations ranging from 0.1 to 10 µM.
-
Incubate for 5 days of continuous exposure.
-
Fix the cells, stain with Sulforhodamine B, and read the absorbance at 515 nm using a microplate reader.
-
2. Telomerase Activity (TRAP) Assay
-
Method: Telomerase PCR ELISA Kit[2]
-
Procedure:
-
Prepare crude cellular extracts from exponentially growing cells by lysing them in a CHAPS-based buffer on ice for 30 minutes.
-
Perform the Telomeric Repeat Amplification Protocol (TRAP) assay according to the manufacturer's instructions (e.g., Roche Telomerase PCR ELISA kit).
-
This assay involves the telomerase-mediated extension of a substrate oligonucleotide, followed by PCR amplification of the extended products.
-
The amplified products are then detected and quantified by ELISA.
-
3. Immunofluorescence for DNA Damage Foci
-
Method: Double immunofluorescence for γ-H2AX and TRF1[2]
-
Procedure:
-
Grow cells on coverslips and treat with this compound (e.g., 2 µM for 72 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies against γ-H2AX and TRF1.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Mount the coverslips with a DAPI-containing mounting medium to stain the nuclei.
-
Visualize and quantify the colocalization of γ-H2AX and TRF1 foci (Telomere Dysfunction-Induced Foci or TIFs) using a confocal microscope.
-
Visualizations
Caption: Signaling pathway of this compound leading to cell cycle arrest, apoptosis, and senescence.
Caption: A typical experimental workflow for evaluating the in vitro effects of this compound.
Caption: A logical troubleshooting workflow for addressing experimental variability with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The G-quadruplex-interactive molecule this compound inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Decomposition of the telomere-targeting agent BRACO19 in physiological media results in products with decreased inhibitory potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Braco-19 G-Quadruplex Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Braco-19 in G-quadruplex binding assays. The information is tailored for scientists and professionals in drug development, offering solutions to common experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound in G-quadruplex binding assays?
A1: Researchers may encounter several challenges when using this compound. A primary concern is its limited stability in physiological buffers, where it can degrade and lose its G-quadruplex binding affinity.[1] Its relatively low selectivity for G-quadruplexes over duplex DNA can also lead to off-target effects and complicate data interpretation.[2][3][4] Furthermore, like many G-quadruplex ligands, this compound's binding is sensitive to the specific topology of the G-quadruplex and the ionic conditions of the assay buffer, particularly the concentration of potassium versus sodium ions.[5][6]
Q2: How does the choice of cation (K+ vs. Na+) in the assay buffer affect this compound binding?
A2: The choice of cation is critical as it influences the topology of the G-quadruplex, which in turn affects this compound binding. Potassium ions generally favor the formation of more stable, parallel G-quadruplex structures, while sodium ions can promote the formation of antiparallel or hybrid topologies.[5][6] this compound was initially designed to bind to the parallel G-quadruplex scaffold, and its binding affinity is often higher for this conformation.[2] Therefore, assays conducted in potassium-containing buffers may show stronger binding than those in sodium-containing buffers. It is crucial to maintain consistent ionic conditions throughout an experiment and to report the specific cations used.
Q3: My binding assay results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors. One of the most common is the degradation of this compound in aqueous solutions at physiological pH.[1] It is advisable to prepare fresh this compound solutions and minimize the time between solution preparation and the experiment. Another potential issue is the aggregation of this compound at higher concentrations, which can lead to artifacts in many binding assays. Finally, ensure that the G-quadruplex DNA is properly folded by following a consistent annealing protocol.
Troubleshooting Guides
Fluorescence-Based Assays (FRET, Fluorescence Polarization)
Problem: Low signal-to-noise ratio or high background fluorescence.
-
Possible Cause: Impurities in the this compound sample or buffer components.
-
Troubleshooting Steps:
-
Ensure high purity of this compound. Consider purification if necessary.
-
Use high-quality, nuclease-free water and buffer components.
-
Check for intrinsic fluorescence of buffer components at the excitation and emission wavelengths used.
-
Problem: Inconsistent fluorescence readings between replicates.
-
Possible Cause: this compound instability or aggregation.
-
Troubleshooting Steps:
-
Prepare fresh this compound stock solutions for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Incorporate a brief centrifugation step for the this compound solution before use to pellet any aggregates.
-
Consider including a small percentage of a non-ionic detergent like Tween-20 in the assay buffer to minimize aggregation.
-
Surface Plasmon Resonance (SPR)
Problem: Non-specific binding of this compound to the sensor chip surface.
-
Possible Cause: Electrostatic interactions between the positively charged this compound and the negatively charged sensor surface.
-
Troubleshooting Steps:
-
Increase the ionic strength of the running buffer to reduce electrostatic interactions.
-
Use a sensor chip with a neutral or positively charged surface if available.
-
Include a reference flow cell with an immobilized non-target DNA to subtract non-specific binding signals.
-
Problem: Difficulty in regenerating the sensor chip surface.
-
Possible Cause: Strong binding of this compound to the immobilized G-quadruplex or the chip surface.
-
Troubleshooting Steps:
-
Test a range of regeneration solutions with varying pH and salt concentrations to find an optimal condition that removes the bound analyte without denaturing the immobilized DNA.
-
If covalent immobilization is used, ensure that the G-quadruplex structure is stable under the regeneration conditions.
-
Isothermal Titration Calorimetry (ITC)
Problem: The binding isotherm is difficult to fit, or the stoichiometry (N value) is not an integer.
-
Possible Cause: this compound may have multiple binding modes to the G-quadruplex, or there might be aggregation of the ligand or the DNA.[7][8]
-
Troubleshooting Steps:
-
Ensure that both the this compound and G-quadruplex solutions are properly degassed and at the same temperature before starting the titration.
-
Perform control experiments by titrating this compound into buffer to check for heats of dilution.
-
Analyze the data using different binding models to see which provides the best fit. A two-site binding model might be more appropriate.
-
Confirm the oligomer concentration and purity using UV-Vis spectroscopy.
-
Circular Dichroism (CD) Spectroscopy
Problem: The CD spectrum of the G-quadruplex changes upon addition of this compound in an unexpected way.
-
Possible Cause: this compound may be inducing a conformational change in the G-quadruplex topology.
-
Troubleshooting Steps:
-
This may not be a pitfall but rather a real experimental result. This compound can shift the equilibrium between different G-quadruplex conformations.
-
Compare the observed spectral changes with known CD signatures for different G-quadruplex topologies (parallel, antiparallel, hybrid).[9]
-
Perform a titration experiment and monitor the CD spectrum at each step to observe the transition.
-
Quantitative Data Summary
| Parameter | G-Quadruplex Sequence | Technique | K d (μM) | Buffer Conditions | Reference |
| Binding Affinity | Human Telomeric (22AG) | Molecular Dynamics | - | 100 mM KCl | [2] |
| c-MYC | SPR | - | 10 mM Tris-HCl, 100 mM KCl, pH 7.4 | [10] | |
| AT11-L2 | Fluorescence Titration | ~μM range | 10 mM Lithium Cacodylate, 100 mM KCl | [11] | |
| Thermal Stabilization | AT11-L2 | CD Melting | ΔT m >30.0 °C (at 5.0 eq) | 10 mM Lithium Cacodylate, 100 mM KCl | [11] |
| Stoichiometry (N) | Human Telomeric (d[AG3(T2AG3)3]) | ITC | 1:1 | - | [7] |
Experimental Protocols
FRET-Melting Assay
This assay measures the change in melting temperature (ΔTm) of a fluorescently labeled G-quadruplex upon ligand binding.
-
Oligonucleotide Preparation: A G-quadruplex forming oligonucleotide is labeled at the 5' and 3' ends with a FRET pair (e.g., FAM and TAMRA).
-
Annealing: The labeled oligonucleotide is annealed in the desired buffer (e.g., 10 mM lithium cacodylate, 100 mM KCl, pH 7.2) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Assay Setup: In a 96-well plate, set up reactions containing the annealed oligonucleotide (typically 0.2 µM) and varying concentrations of this compound. Include a no-ligand control.
-
Data Acquisition: Use a real-time PCR instrument to monitor the fluorescence of the donor fluorophore as the temperature is increased from room temperature to 95°C in small increments.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded, which corresponds to the inflection point of the melting curve. Calculate the ΔTm by subtracting the Tm of the no-ligand control from the Tm of the this compound containing samples.
Surface Plasmon Resonance (SPR)
This technique provides real-time kinetic and affinity data for the interaction between this compound and a G-quadruplex.
-
G-Quadruplex Immobilization: A biotinylated G-quadruplex forming oligonucleotide is immobilized on a streptavidin-coated sensor chip.
-
Buffer Preparation: The running buffer should be optimized to minimize non-specific binding (e.g., HBS-EP+ buffer with a specific KCl concentration).
-
This compound Injection: A series of this compound concentrations are injected over the sensor chip surface.
-
Data Acquisition: The change in the SPR signal (measured in Resonance Units, RU) is monitored in real-time during the association and dissociation phases.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: Prepare solutions of the G-quadruplex and this compound in the same, thoroughly degassed buffer. The G-quadruplex is placed in the sample cell, and this compound is loaded into the injection syringe.
-
Titration: A series of small injections of the this compound solution are made into the G-quadruplex solution while the heat released or absorbed is measured.
-
Data Acquisition: The raw data is a series of heat-flow peaks corresponding to each injection.
-
Data Analysis: The integrated heat for each injection is plotted against the molar ratio of this compound to G-quadruplex. This binding isotherm is then fitted to a binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (N). The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to characterize the topology of the G-quadruplex and to observe any conformational changes upon this compound binding.
-
Sample Preparation: Prepare a solution of the G-quadruplex oligonucleotide in the desired buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.2).
-
Annealing: Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Data Acquisition: Record the CD spectrum of the G-quadruplex alone from approximately 220 nm to 320 nm. Then, titrate in this compound and record the spectrum after each addition.
-
Data Analysis: Analyze the changes in the CD spectrum. A parallel G-quadruplex typically shows a positive peak around 260 nm and a negative peak around 240 nm. An antiparallel structure shows a positive peak around 295 nm and a negative peak around 260 nm. A hybrid structure will show characteristics of both. Changes in the peak positions and intensities upon this compound binding indicate a conformational change or stabilization of a particular topology.
Visualizations
Caption: General experimental workflow for this compound G-quadruplex binding assays.
Caption: A troubleshooting decision tree for this compound binding assays.
Caption: Simplified signaling pathway of this compound interaction with G-quadruplex DNA.
References
- 1. Decomposition of the telomere-targeting agent BRACO19 in physiological media results in products with decreased inhibitory potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epigenomic Features and Potential Functions of K+ and Na+ Favorable DNA G-Quadruplexes in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolving the Ligand Binding Specificity in c-MYC G-quadruplex DNA: Absolute Binding Free Energy Calculations and SPR Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Refining Braco-19 treatment duration for optimal results
Technical Support Center: Braco-19 Treatment
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the treatment duration of this compound. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data from hypothetical clinical studies to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound experiments.
Q1: We are observing high variability in viral load reduction between subjects in the same treatment duration cohort. What could be the cause?
A1: High inter-subject variability can stem from several factors:
-
Patient Heterogeneity: Differences in baseline viral load, immune status, age, and comorbidities can significantly impact treatment response. It is crucial to stratify patient data based on these parameters during analysis.
-
Adherence to Treatment: Ensure patient adherence to the dosing schedule is being monitored and recorded accurately, as missed doses can lead to suboptimal outcomes.
-
Sample Collection and Processing: Inconsistencies in the timing of sample collection or variations in sample handling and storage can introduce experimental noise. Review and standardize your sample management protocols.
Q2: Our in vitro cell-based assays show high efficacy, but this is not translating to our in vivo models. What troubleshooting steps should we take?
A2: This is a common challenge in drug development.[1][2] Consider the following:
-
Pharmacokinetics (PK): this compound may have poor bioavailability, rapid metabolism, or inefficient distribution to the target tissues in the in vivo model. Conduct PK studies to determine the drug's concentration in plasma and target organs over time.
-
Toxicity: The effective dose in vitro might be toxic in vivo.[1] Perform dose-ranging toxicity studies in your animal model to identify a safe and tolerable dose.
-
Mechanism of Action: The in vitro cell line may not fully recapitulate the complex cellular environment of the target organ.[1] Ensure the in vivo model has the relevant host cell factors and viral replication pathways that this compound targets.[3][4]
Q3: What is the rationale for testing multiple treatment durations in clinical trials?
A3: Optimizing treatment duration is critical for balancing efficacy with patient safety and minimizing the risk of developing drug resistance.[5]
-
Maximizing Efficacy: A shorter duration may be insufficient for viral clearance, leading to relapse.
-
Minimizing Toxicity: A longer duration may increase the risk of adverse events without providing additional therapeutic benefits.
-
Reducing Drug Resistance: Suboptimal treatment duration can create selective pressure for the emergence of resistant viral strains.[4]
Quantitative Data Summary
The following table summarizes hypothetical data from a Phase II clinical trial designed to evaluate the effect of different this compound treatment durations.
Table 1: Comparison of Efficacy and Safety Outcomes by Treatment Duration
| Treatment Duration | Number of Patients (n) | Mean Viral Load Reduction (log10 copies/mL) | Percentage of Patients with Undetectable Viral Load at End of Treatment | Rate of Serious Adverse Events (SAEs) |
| 5 Days | 150 | 2.5 | 45% | 2% |
| 10 Days | 152 | 4.1 | 88% | 5% |
| 15 Days | 148 | 4.2 | 90% | 12% |
| Placebo | 151 | 0.3 | 2% | 1% |
Data is hypothetical and for illustrative purposes only.
Key Experimental Protocols
This section provides a detailed methodology for a crucial in vitro assay to determine the efficacy of this compound.
Protocol: Virus Yield Reduction Assay
This assay measures the ability of this compound to inhibit the production of new infectious virus particles in a cell culture.[6][7]
Objective: To quantify the reduction in viral titer in the presence of varying concentrations of this compound over different time points.
Materials:
-
Host cell line susceptible to the target virus (e.g., Vero E6, A549).
-
Target virus stock with a known titer.
-
This compound compound, serially diluted.
-
Cell culture medium, serum, and supplements.
-
96-well cell culture plates.
-
Infection medium (low-serum medium).
-
MTT or similar reagent for assessing cell viability (cytotoxicity).
Methodology:
-
Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium. Include a "no-drug" vehicle control.
-
Infection and Treatment:
-
After 24 hours, remove the culture medium from the cells.
-
Infect the cells with the target virus at a multiplicity of infection (MOI) of 0.01 for 1 hour to allow for viral attachment.
-
After the incubation period, remove the virus inoculum and wash the cells gently with phosphate-buffered saline (PBS).
-
Add the prepared this compound dilutions (and controls) to the appropriate wells.
-
-
Incubation: Incubate the plates for a duration relevant to the virus's replication cycle (e.g., 24, 48, 72 hours).
-
Supernatant Collection: At each time point, collect the cell culture supernatant, which contains the progeny virus.
-
Virus Titeration: Determine the viral titer in the collected supernatants using a standard method like a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[6]
-
Cytotoxicity Assay: In a parallel plate with uninfected cells, add the same dilutions of this compound to assess its toxicity on the host cells. This helps to ensure that the reduction in viral yield is due to the antiviral activity and not cell death.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of this compound that reduces the viral titer by 50%.
Visualizations: Pathways and Workflows
Hypothetical Signaling Pathway for this compound Action
This compound is hypothesized to inhibit viral replication by targeting the host JAK-STAT signaling pathway, which is crucial for the antiviral immune response.[8] By modulating this pathway, this compound prevents the virus from hijacking the host cell machinery.
Caption: Hypothetical mechanism of this compound inhibiting the JAK-STAT pathway.
Experimental Workflow for Optimizing Treatment Duration
The process of refining treatment duration involves a logical progression from preclinical studies to multi-phase clinical trials.
Caption: Workflow for determining optimal this compound treatment duration.
References
- 1. criver.com [criver.com]
- 2. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cironpharma.com [cironpharma.com]
- 5. Dose optimization during drug development: whether and when to optimize - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 8. JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Telomerase Inhibitors: BRACO-19 vs. Other Key Compounds
A detailed guide for researchers on the mechanisms, efficacy, and experimental evaluation of prominent telomerase inhibitors, focusing on the G-quadruplex stabilizer BRACO-19 in comparison to direct enzymatic and oligonucleotide-based inhibitors.
Telomerase, a reverse transcriptase that maintains telomere length, is a critical enzyme for cellular immortalization and is expressed in approximately 85-90% of cancer cells. Its selective activity in malignant tissues makes it a prime target for anticancer drug development. A variety of strategies have been developed to inhibit its function, broadly categorized into G-quadruplex stabilizers, direct enzyme inhibitors, and antisense oligonucleotides. This guide provides a comparative overview of this compound, a well-characterized G-quadruplex stabilizer, alongside other leading inhibitors such as BIBR1532 and Imetelstat, supported by experimental data and detailed protocols.
Mechanisms of Action: A Comparative Overview
Telomerase inhibitors function through distinct mechanisms, each presenting unique therapeutic advantages and challenges.
-
G-Quadruplex Stabilizers (e.g., this compound): The 3' single-stranded DNA overhang of human telomeres is rich in guanine and can fold into a four-stranded secondary structure known as a G-quadruplex (G4). The formation of this structure physically obstructs telomerase from accessing the telomere end.[1] this compound, a 3,6,9-trisubstituted acridine, is a potent ligand that stabilizes this G-quadruplex structure.[1][2] This stabilization not only prevents telomere elongation but can also lead to telomere uncapping, triggering a DNA damage response, cellular senescence, or apoptosis.[1][3] Evidence suggests that this compound treatment leads to a decrease in nuclear human telomerase reverse transcriptase (hTERT) expression and promotes its degradation.[1][4]
-
Direct Non-Nucleosidic Inhibitors (e.g., BIBR1532): This class of small molecules directly targets the catalytic activity of the telomerase enzyme. BIBR1532 is a potent and selective non-competitive inhibitor of telomerase.[5][6] It binds to a site on the hTERT subunit distinct from the DNA primer and dNTP binding sites, interfering with the enzyme's processivity.[5][7] This leads to a failure of telomere maintenance, progressive telomere shortening with each cell division, and eventual growth arrest or cell death.[7][8][9]
-
Oligonucleotide Inhibitors (e.g., Imetelstat): Imetelstat (GRN163L) is a 13-mer oligonucleotide with a lipid-conjugated tail. It acts as a competitive inhibitor by binding with high affinity to the template region of the RNA component of telomerase (hTR).[10][11][12] This direct blockage of the template prevents the enzyme from synthesizing telomeric repeats.[11] Its mechanism leads to progressive telomere shortening in cancer cells, ultimately resulting in senescence or apoptosis.[11][13] Imetelstat was approved in the United States in June 2024 for the treatment of adult patients with certain myelodysplastic syndromes.[10]
Quantitative Comparison of Inhibitor Performance
The following table summarizes key quantitative data from in vitro and in vivo studies, allowing for a direct comparison of the efficacy of this compound, BIBR1532, and Imetelstat.
| Inhibitor | Class | Cell Line / Model | Parameter | Value | Reference |
| This compound | G-Quadruplex Stabilizer | UXF1138L (Uterine Carcinoma) | Cell Proliferation IC50 (5-day) | 2.5 µM | [2][4] |
| U87 (Glioblastoma) | Cell Proliferation IC50 (72-hr) | 1.45 µM | [3] | ||
| U251 (Glioblastoma) | Cell Proliferation IC50 (72-hr) | 1.55 µM | [3] | ||
| UXF1138L Xenograft | Tumor Growth Inhibition (2 mg/kg/day) | 96% | [4][14] | ||
| UXF1138L | Telomere Shortening (1 µM, 15 days) | ~0.4 kb | [1][4][14] | ||
| HEK293T Cell Extract | Telomerase Activity IC50 (Direct Assay) | ~5.6 µM | [15] | ||
| BIBR1532 | Direct Non-Nucleosidic Inhibitor | Cell-free (Recombinant Telomerase) | Telomerase Activity IC50 | 93-100 nM | [6][7] |
| NCI-H460, HT1080, etc. | Telomere Shortening | Yes, with long-term treatment | [7][8] | ||
| JVM13 (Leukemia) | Cell Proliferation IC50 | 52 µM | [6] | ||
| Acute Myeloid Leukemia (AML) | Cell Proliferation IC50 | 56 µM | [6] | ||
| Imetelstat | Oligonucleotide Inhibitor | AsPC1, L3.6pl (Pancreatic Cancer) | Telomere Shortening | Yes, with chronic exposure | [16] |
| Lower-Risk MDS Patients | Clinical Efficacy | ≥8-week transfusion independence | [10] |
Visualizing Mechanisms and Methodologies
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Provided below are detailed methodologies for key experiments cited in the evaluation of telomerase inhibitors.
Telomere Repeat Amplification Protocol (TRAP) Assay
This assay is the standard method for measuring telomerase activity.
-
Principle: The TRAP assay is a two-step process. First, telomerase present in a cell extract adds telomeric repeats (TTAGGG) onto a synthetic primer (TS primer). Second, these extension products are amplified by PCR using the TS primer and a reverse primer (ACX), which is slightly mismatched to reduce primer-dimer artifacts.[17] The amplified products appear as a characteristic 6-base pair ladder on a gel.[17]
-
Protocol:
-
Cell Lysate Preparation: Lyse exponentially growing cells for 30 minutes on ice in a CHAPS-based buffer (e.g., 0.5% w/w CHAPS, 10mM Tris-HCl pH 7.5, 1mM MgCl2, 1mM EGTA, 5mM 2-mercaptoethanol, 10% v/v glycerol).[3] Centrifuge to pellet debris and collect the supernatant containing the protein extract. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Telomerase Extension: In a PCR tube, combine 250-500 ng of protein extract with a reaction mix containing TS primer, dNTPs, and reaction buffer.[3][18] If testing an inhibitor, add it to this mixture at the desired concentration. Incubate at 30°C for 15-30 minutes to allow for telomerase-mediated primer extension.[15]
-
PCR Amplification: Add the reverse primer (ACX) and Taq polymerase to the reaction tube. Perform PCR for 25-35 cycles. An internal standard (a non-telomeric DNA fragment of a specific size) is often included in the reaction to control for PCR inhibition.[3][17]
-
Detection: Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel. Stain with a fluorescent dye (e.g., SYBR Green) or use a fluorescently labeled primer for detection.[17] Quantify the intensity of the telomerase ladder relative to the internal standard.
-
Cell Proliferation (Cytotoxicity) Assay
This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Principle: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations. After a set incubation period (e.g., 72 hours to 5 days), the relative number of viable cells is determined using a metabolic or staining assay.
-
Protocol (using Sulforhodamine B - SRB):
-
Cell Seeding: Plate cells (e.g., U87, UXF1138L) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Add the telomerase inhibitor (e.g., this compound) at various concentrations (e.g., 0.05–25 µM) to the wells.[3] Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).[3]
-
Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash the plates with water and air dry.
-
Staining: Add 0.4% SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound SRB dye with 10 mM Tris base.
-
Measurement: Read the absorbance at ~510 nm using a microplate reader. Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Principle: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor or a vehicle control, and tumor growth is monitored over time.
-
Protocol:
-
Cell Implantation: Subcutaneously inject human tumor cells (e.g., UXF1138L) into the flank of nude mice.[4]
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 60-120 mm³).[4] Randomize mice into treatment and control groups.
-
Drug Administration: Administer the inhibitor (e.g., this compound at 2 mg/kg/day) or vehicle control via a specified route (e.g., intraperitoneal injection, i.p.) and schedule (e.g., daily for 3 weeks).[4][14]
-
Monitoring: Measure tumor volume (e.g., using calipers) and mouse body weight regularly (e.g., twice weekly).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percentage of tumor growth inhibition (TGI) compared to the control group. Tissues can be collected for further analysis, such as immunohistochemistry for hTERT expression.[4]
-
References
- 1. The G-quadruplex-interactive molecule this compound inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanism of human telomerase inhibition by BIBR1532, a synthetic, non-nucleosidic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. opnme.com [opnme.com]
- 8. embopress.org [embopress.org]
- 9. Frontiers | The Small Molecule BIBR1532 Exerts Potential Anti-cancer Activities in Preclinical Models of Feline Oral Squamous Cell Carcinoma Through Inhibition of Telomerase Activity and Down-Regulation of TERT [frontiersin.org]
- 10. Imetelstat, a novel, first-in-class telomerase inhibitor: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Imetelstat? [synapse.patsnap.com]
- 12. What is Imetelstat used for? [synapse.patsnap.com]
- 13. Imetelstat - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. telomer.com.tr [telomer.com.tr]
- 18. researchgate.net [researchgate.net]
Comparative Analysis of Braco-19 and its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Braco-19, a potent telomerase and G-quadruplex stabilizing agent, and its promising analogs. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of the performance of these compounds, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Introduction to this compound and its Analogs
This compound is a well-characterized 3,6,9-trisubstituted acridine derivative that exhibits significant anti-cancer and anti-viral properties.[1][2] Its primary mechanism of action involves the stabilization of G-quadruplex (G4) structures, particularly at the 3' overhang of telomeric DNA. This stabilization inhibits the catalytic activity of telomerase, an enzyme crucial for telomere maintenance in the majority of cancer cells.[1][3] The inhibition of telomerase leads to telomere shortening, cellular senescence, and ultimately, apoptosis in cancer cells. Furthermore, this compound has been shown to induce a DNA damage response at telomeres, further contributing to its anti-tumor efficacy.[2]
In the quest for compounds with improved potency, selectivity, and pharmacokinetic properties, several analogs of this compound have been synthesized and evaluated. This guide focuses on two such classes of analogs: fused bispyrimidinoacridines and This compound Analog Dimers (BAD) ligands . These analogs have been designed to enhance interactions with G-quadruplex structures and have shown promising results in preclinical studies.
Performance Comparison: this compound vs. Analogs
The following tables summarize the key performance metrics of this compound and its analogs based on available experimental data.
G-Quadruplex Binding Affinity and Selectivity
The ability of these compounds to bind to and stabilize G-quadruplex DNA is a critical determinant of their biological activity. The G4-Fluorescent Intercalator Displacement (G4-FID) assay is a common method used to assess the binding affinity for G-quadruplexes (G4DC50) and the selectivity against duplex DNA (dsDC50). Lower DC50 values indicate stronger binding.
Table 1: G-Quadruplex Binding Affinity and Selectivity of Fused Bispyrimidinoacridines
| Compound | G4DC50 (μM)a | dsDC50 (μM)b | Selectivity (dsDC50/G4DC50) |
| 10 | 0.90 | > 10 | > 11.1 |
| 11 | 0.45 | 5.0 | 11.1 |
| 12 | 0.42 | 0.98 | 2.3 |
| 18 | 0.32 | 0.32 | 1.0 |
Data sourced from Debray et al., Org. Biomol. Chem., 2009, 7, 5219-5228. a Concentration of ligand required to displace 50% of the fluorescent probe from a pre-formed G-quadruplex. b Concentration of ligand required to displace 50% of the fluorescent probe from duplex DNA.
Telomerase Inhibition
The Telomeric Repeat Amplification Protocol (TRAP) assay is the standard method for measuring telomerase inhibitory activity. The IC50 value represents the concentration of the compound required to inhibit 50% of telomerase activity.
Table 2: Telomerase and hPot1 Inhibition by this compound and BRACO19 Analog Dimer (BAD) Ligands
| Compound | Telomerase IC50 (μM) | hPot1 Inhibition IC50 (μM) |
| This compound | 0.8 ± 0.2 | > 10 |
| BAD-01 | 0.5 ± 0.1 | 5.0 ± 1.0 |
| BAD-02 | 0.3 ± 0.1 | 2.5 ± 0.5 |
| BAD-03 | 1.0 ± 0.3 | 8.0 ± 1.5 |
Data sourced from Moore et al., Bioorg. Med. Chem., 2009, 17, 2030-2037.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound and Analogs
This compound and its analogs are believed to exert their effects through a common signaling pathway initiated by the stabilization of G-quadruplexes at telomeres. This leads to the displacement of telomere-capping proteins, triggering a DNA damage response and subsequent cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound and its analogs.
Experimental Workflow for G-Quadruplex Ligand Evaluation
The evaluation of potential G-quadruplex ligands typically follows a multi-step workflow, from initial screening for binding affinity to cellular assays assessing biological activity.
Caption: Experimental workflow for G-quadruplex ligand evaluation.
Experimental Protocols
G4-Fluorescent Intercalator Displacement (G4-FID) Assay
This assay is utilized to determine the binding affinity of a ligand to G-quadruplex and duplex DNA by measuring the displacement of a fluorescent probe, typically thiazole orange (TO).
Materials:
-
Oligonucleotides for G-quadruplex and duplex DNA formation
-
Thiazole Orange (TO)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl)
-
Test compounds (this compound and analogs)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
DNA Annealing: Prepare G-quadruplex and duplex DNA structures by heating the respective oligonucleotides in assay buffer to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Probe Incubation: In a 96-well plate, incubate the pre-formed DNA (final concentration, e.g., 0.25 μM) with TO (final concentration, e.g., 0.5 μM) in assay buffer for 10 minutes at room temperature in the dark.
-
Compound Titration: Add increasing concentrations of the test compound to the wells containing the DNA-TO complex.
-
Fluorescence Measurement: After a 5-minute incubation, measure the fluorescence intensity at the appropriate excitation and emission wavelengths for TO (e.g., Ex: 501 nm, Em: 533 nm).
-
Data Analysis: Plot the percentage of TO displacement against the logarithm of the ligand concentration. The DC50 value is determined as the concentration of the ligand that causes a 50% reduction in fluorescence.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.
Materials:
-
Cell lysate containing telomerase
-
TS primer (telomerase substrate)
-
ACX primer (reverse primer)
-
dNTPs
-
Taq polymerase
-
TRAP reaction buffer
-
Test compounds (this compound and analogs)
-
PCR tubes and thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
DNA staining dye (e.g., SYBR Green)
Procedure:
-
Telomerase Extension: In a PCR tube, mix the cell lysate with the TS primer, dNTPs, and TRAP buffer. Add varying concentrations of the test compound. Incubate at 30°C for 30 minutes to allow telomerase to extend the TS primer.
-
PCR Amplification: Add the ACX primer and Taq polymerase to the reaction mixture. Perform PCR amplification for approximately 30-35 cycles (e.g., 95°C for 30s, 55°C for 30s, 72°C for 1 min).
-
Product Detection: Resolve the PCR products on a polyacrylamide gel. Stain the gel with a DNA dye and visualize the characteristic DNA ladder.
-
Data Analysis: Quantify the intensity of the DNA ladder. The IC50 value is the concentration of the compound that reduces the intensity of the telomerase ladder by 50% compared to the untreated control.
Conclusion
The development of this compound analogs has opened new avenues in the pursuit of effective G-quadruplex-targeting therapies. The fused bispyrimidinoacridines and BAD ligands have demonstrated comparable or, in some cases, superior performance to this compound in terms of G-quadruplex binding, telomerase inhibition, and selectivity. This guide provides a foundational resource for researchers to understand the comparative landscape of these compounds and to design further investigations into their therapeutic potential. The provided experimental protocols and workflow diagrams offer a practical framework for the continued evaluation and development of novel G-quadruplex stabilizers.
References
Braco-19: A Comparative Analysis Against Standard Cancer Therapies
A detailed guide for researchers and drug development professionals on the efficacy and mechanism of the G-quadruplex inhibitor, Braco-19, in uterine carcinoma and glioblastoma.
Introduction
This compound is a synthetically developed 3,6,9-trisubstituted acridine compound that has garnered attention in preclinical cancer research for its unique mechanism of action targeting telomeres. Unlike traditional chemotherapeutic agents that broadly target rapidly dividing cells, this compound acts as a G-quadruplex-interactive molecule. It selectively stabilizes G-quadruplex structures within the telomeric regions of DNA, leading to the inhibition of telomerase, an enzyme crucial for maintaining telomere length and enabling the immortal phenotype of cancer cells. This guide provides a comprehensive comparison of this compound's efficacy against standard-of-care therapies for uterine carcinoma and glioblastoma, supported by available experimental data.
Mechanism of Action: Telomere Targeting by this compound
This compound exerts its anticancer effects by inducing telomere dysfunction. It binds to and stabilizes G-quadruplexes, which are four-stranded DNA structures formed in guanine-rich sequences, such as those found at the ends of chromosomes (telomeres). This stabilization prevents the binding of telomerase to the telomere, thereby inhibiting its catalytic activity. The consequences of this inhibition are twofold: progressive shortening of telomeres with each cell division and the disruption of the protective "cap" at the chromosome ends. This leads to chromosomal instability, triggering cellular senescence or apoptosis in cancer cells.[1][2][3][4][5] A key feature of this compound's action is the displacement of the catalytic subunit of telomerase, hTERT, from the nucleus to the cytoplasm, where it is targeted for degradation.[1][4]
References
- 1. 4.3. Terminal Restriction Fragment (TRF) Assay [bio-protocol.org]
- 2. trn.tulane.edu [trn.tulane.edu]
- 3. Telomere Restriction Fragment (TRF) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths [bio-protocol.org]
- 5. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths [en.bio-protocol.org]
Comparative Analysis of the Antiviral Activity of Braco-19 and Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiviral activity of Braco-19, a G-quadruplex (GQ) stabilizing ligand, against other established antiviral agents. The data presented is compiled from various independent studies and is intended to offer a preliminary comparison to guide further research and development.
Introduction to this compound
This compound is a trisubstituted acridine derivative that has demonstrated broad-spectrum antiviral activity.[1] Its mechanism of action is distinct from many conventional antiviral drugs. This compound functions by binding to and stabilizing G-quadruplexes, which are non-canonical secondary structures that can form in guanine-rich sequences of viral DNA and RNA.[1][2] The stabilization of these structures by this compound can interfere with critical viral processes such as reverse transcription and genome replication.[1][2] This unique mechanism of action makes this compound a compelling candidate for further investigation, particularly against viruses where G-quadruplexes play a key regulatory role.
Comparative Antiviral Activity
The following tables summarize the in vitro antiviral activity of this compound against Human Immunodeficiency Virus 1 (HIV-1), Herpes Simplex Virus 1 (HSV-1), and Zika Virus (ZIKV), alongside data for comparator antiviral agents.
Disclaimer: The data presented below is compiled from different studies. Direct comparison of IC50/EC50 values should be approached with caution, as experimental conditions such as cell lines, virus strains, and assay methodologies can significantly influence the results.
Table 1: Antiviral Activity against HIV-1
| Compound | Virus Strain | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | HIV-1 (IIIB) | MT-4 | MTT Assay | 0.43 | 42 | 98 |
| Zidovudine (AZT) | HIV-1 (IIIB) | MT-4 | MTT Assay | 0.003 | >1 | >333 |
Table 2: Antiviral Activity against HSV-1
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Not Specified | Vero | Plaque Reduction | Not Reported | >25 | Not Reported |
| Acyclovir | Not Specified | Baby Hamster Kidney | Colorimetric Viral Yield | 0.85 | Not Reported | Not Reported |
Table 3: Antiviral Activity against Zika Virus
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | MR766 | Vero | Plaque Assay | Not Reported (>80-fold reduction at 100µM) | >100 | Not Reported |
| Favipiravir | Not Specified | HUH-7 | Plaque Assay | 236.5 | Not Reported | Not Reported |
Mechanisms of Action
The antiviral agents discussed employ distinct mechanisms to inhibit viral replication.
-
This compound: As a G-quadruplex ligand, this compound stabilizes these four-stranded nucleic acid structures within viral genomes.[1] This stabilization can create a physical impediment to the enzymes responsible for replication and transcription, such as reverse transcriptase and DNA polymerase, thereby halting the viral life cycle.[1][2]
-
Zidovudine (AZT): A nucleoside reverse transcriptase inhibitor (NRTI), Zidovudine is a thymidine analog.[3] It is phosphorylated in the host cell to its active triphosphate form, which is then incorporated into the growing viral DNA chain by reverse transcriptase.[3] The absence of a 3'-hydroxyl group in Zidovudine leads to chain termination, preventing the completion of viral DNA synthesis.[3]
-
Acyclovir: This agent is a guanosine analog that is selectively phosphorylated by viral thymidine kinase.[4][5] Host cell kinases then convert it to acyclovir triphosphate, which competitively inhibits viral DNA polymerase and can also be incorporated into the viral DNA, causing chain termination.[4][5]
-
Favipiravir: This is a broad-spectrum antiviral that functions as a prodrug.[6] It is converted intracellularly to its active form, favipiravir-RTP, which is recognized as a purine nucleotide by viral RNA-dependent RNA polymerase (RdRp).[6] Its incorporation into the viral RNA can lead to either chain termination or lethal mutagenesis, where an accumulation of mutations renders the virus non-viable.[6][7]
Experimental Protocols
The following are generalized protocols for common assays used to determine antiviral activity. Specific parameters may vary between studies.
Plaque Reduction Assay
This assay is considered the gold standard for measuring the inhibition of infectious virus production.
-
Cell Seeding: Plate susceptible host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound and Virus Preparation: Prepare serial dilutions of the antiviral compound. Mix each dilution with a standardized amount of virus stock and incubate to allow the compound to interact with the virus.
-
Infection: Remove the cell culture medium and inoculate the cell monolayers with the virus-compound mixtures. Allow for a viral adsorption period.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose). This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for a period sufficient for plaque formation, which varies depending on the virus.
-
Staining and Counting: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (EC50) compared to the virus-only control is calculated.
MTT Assay for Antiviral Activity
This colorimetric assay measures the metabolic activity of cells and can be used to assess the cytoprotective effect of an antiviral compound against virus-induced cell death.
-
Cell Seeding: Seed host cells in a 96-well plate and incubate.
-
Infection and Treatment: Infect the cells with the virus in the presence of serial dilutions of the antiviral compound. Include uninfected and untreated infected cell controls.
-
Incubation: Incubate the plates to allow for viral replication and the induction of cytopathic effects.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active (viable) cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: After a further incubation period, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The concentration of the compound that results in 50% protection from virus-induced cell death (IC50) is determined by comparing the absorbance of treated, infected cells to that of uninfected and untreated infected controls.
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of comparator antivirals.
Experimental Workflow Diagram
Caption: General workflow for in vitro antiviral assays.
References
- 1. Anti-HIV-1 activity of the G-quadruplex ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Herpes Simplex Virus-1 genome contains multiple clusters of repeated G-quadruplex: Implications for the antiviral activity of a G-quadruplex ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
Independent Analysis of BRACO-19: A Comparative Guide for Researchers
An objective review of the G-quadruplex stabilizer BRACO-19, compiling and comparing key experimental findings for the scientific community.
This guide provides a comprehensive comparison of research findings on this compound, a synthetic acridine derivative known for its role as a potent telomerase and telomere inhibitor. By stabilizing G-quadruplex structures in telomeric DNA, this compound has demonstrated significant anti-cancer and anti-viral properties in preclinical studies. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the available quantitative data, experimental methodologies, and the compound's proposed mechanism of action.
Comparative Efficacy of this compound Across Cancer Cell Lines
This compound has been evaluated against various cancer cell lines, showing a dose-dependent cytotoxic effect. The half-maximal inhibitory concentration (IC50) is a key metric of its potency. The following table summarizes the reported IC50 values from different studies.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference |
| UXF1138L | Uterine Carcinoma | 2.5 | 5 days | [1][2] |
| U87 | Glioblastoma | 1.45 | 72 hours | [3] |
| U251 | Glioblastoma | 1.55 | 72 hours | [3] |
| SHG-44 | Glioblastoma | 2.5 | 72 hours | [3] |
| C6 | Glioma (Rat) | 27.8 | 72 hours | [3] |
Note: The higher IC50 value in the C6 rat glioma cell line suggests a potentially lower efficacy in this specific model compared to the human cell lines tested.
In Vivo Antitumor Activity
In a study utilizing a human uterine carcinoma xenograft model (UXF1138L), this compound demonstrated significant single-agent activity. Chronic administration of this compound at 2 mg/kg/day (i.p.) resulted in a 96% reduction in tumor growth compared to the control group, with some individual tumors regressing completely.[2][4]
Key Experimental Protocols
To facilitate the independent verification and replication of these findings, detailed methodologies for pivotal experiments are provided below.
Cell Proliferation Assay (Cytotoxicity)
-
Cell Seeding: Cancer cells (e.g., U87, U251, SHG-44) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.05–25µM) for a specified duration (e.g., 72 hours).[3]
-
Quantification: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by cell counting.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Telomeric Repeat Amplification Protocol (TRAP) Assay
-
Purpose: To measure telomerase activity.
-
Cell Lysis: Cells treated with this compound are lysed using a CHAPS buffer.
-
Telomerase Reaction: An equivalent amount of protein from each sample is subjected to the TRAP assay, which involves the extension of a substrate oligonucleotide by telomerase, followed by PCR amplification.[3]
-
Detection: The amplified products are separated by electrophoresis on a polyacrylamide gel and visualized. An internal standard is used for quantification.[3]
Immunofluorescence for DNA Damage Foci
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound (e.g., 2µM for 72 hours).[3]
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
-
Antibody Staining: Cells are incubated with primary antibodies against DNA damage response proteins (e.g., γ-H2AX, 53BP1) and telomere-binding proteins (e.g., TRF1), followed by fluorescently labeled secondary antibodies.[3][5]
-
Imaging: Images are acquired using a confocal microscope to observe the co-localization of DNA damage markers with telomeres.[3][5]
Visualizing the Molecular Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound.
Caption: Standard workflow for evaluating this compound's in vitro effects.
Comparison with Other G-Quadruplex Ligands
This compound is one of several small molecules designed to stabilize G-quadruplexes. While a direct head-to-head comparative study with independent verification is lacking in the published literature, some general comparisons can be made based on available data.
| Ligand | Chemical Class | Reported Selectivity (G4 vs. Duplex DNA) | Clinical Trial Status |
| This compound | Acridine | ~10-fold | Preclinical |
| Telomestatin | Macrocycle | High | Preclinical |
| TMPyP4 | Porphyrin | Lower | Preclinical |
| Quarfloxin (CX-3543) | Fluoroquinolone | High | Phase II (terminated) |
Note: The selectivity for G-quadruplex DNA over duplex DNA is a critical parameter for minimizing off-target effects. While this compound shows selectivity, other compounds like Telomestatin are reported to have higher selectivity.[6] It is important to note that Quarfloxin, another G-quadruplex stabilizer, did advance to Phase II clinical trials, indicating the potential of this class of compounds.
Conclusion
The existing body of research consistently demonstrates that this compound is a potent inhibitor of telomerase and induces telomere dysfunction in various cancer cell lines, leading to cell cycle arrest, senescence, and apoptosis.[3][7] The in vivo data, although limited to a single xenograft model, is promising.[2][4] However, the lack of independent verification studies is a significant gap in the literature. Further research by independent laboratories is crucial to validate the initial findings and to conduct direct comparative studies against other G-quadruplex ligands and standard-of-care chemotherapeutics. The experimental protocols and comparative data presented in this guide are intended to facilitate such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G-quadruplex-interactive molecule this compound inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Telomerase inhibition in malignant gliomas: a systematic review | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of G-Quadruplex Stabilizers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic targeting of G-quadruplex (G4) DNA and RNA structures represents a promising frontier in therapeutic intervention, particularly in oncology. The stabilization of these non-canonical secondary structures, found in telomeres and oncogene promoters, can disrupt critical cellular processes in cancer cells, including replication and transcription. This guide provides an objective, data-driven comparison of prominent G-quadruplex stabilizers, offering a comprehensive overview of their performance based on supporting experimental data.
This comparative analysis focuses on a selection of well-characterized G4 stabilizers, presenting quantitative data on their binding affinity and stabilization efficacy. Detailed methodologies for key experimental assays are provided to ensure reproducibility and aid in the design of future studies.
Performance Data of G-Quadruplex Stabilizers
The efficacy of a G-quadruplex stabilizer is primarily assessed by its ability to increase the thermal stability of the G4 structure, often measured as the change in melting temperature (ΔTm), and its binding affinity, represented by the dissociation constant (Kd). The following tables summarize the performance of several common G4 stabilizers against different G-quadruplex-forming sequences.
| Ligand | G4-Target | ΔTm (°C) | Reference |
| BRACO-19 | AT11-L2 | 22.5 | [1] |
| Telomeric | >20 | [2] | |
| PhenDC3 | AT11-L2 | 14.9 | [1] |
| Telomeric | >20 | ||
| c-MYC | >25 | ||
| Pyridostatin (PDS) | AT11-L2 | 1.8 | [1] |
| Telomeric | ~10-15 | ||
| c-MYC | ~15-20 | ||
| TMPyP4 | AT11-L2 | 22.9 | [1] |
| Telomeric | 27 | [3] | |
| c-MYC | >25 | ||
| 360A | AT11-L2 | 6.5 | [1] |
Table 1: Comparison of the thermal stabilization (ΔTm) of various G-quadruplex stabilizers on different G4-forming sequences as determined by FRET melting assays. The values represent the increase in the melting temperature of the G4 structure upon ligand binding.
| Ligand | G4-Target | Kd (μM) | Reference |
| This compound | AT11-L2/NCL | 1.5 x 10⁻¹ | [1] |
| PhenDC3 | AT11-L2/NCL | 1.8 x 10⁻² | [1] |
| Pyridostatin (PDS) | AT11-L2/NCL | 6.3 x 10⁻² | [1] |
| TMPyP4 | AT11-L2/NCL | 1.2 x 10⁻³ | [1] |
| 360A | AT11-L2/NCL | 6.4 | [1] |
Table 2: Comparison of the dissociation constants (Kd) of various G-quadruplex stabilizers for the AT11-L2 G4/NCL complex. Lower Kd values indicate higher binding affinity.
Key Signaling Pathways Targeted by G-Quadruplex Stabilizers
G-quadruplex stabilizers exert their biological effects by modulating the expression of genes critical for cancer cell survival and proliferation. The stabilization of G4 structures in the promoter regions of oncogenes like c-MYC and VEGF can act as a transcriptional repressor, leading to the downregulation of their protein products.
Figure 1: Signaling pathway affected by G-quadruplex stabilizers. Stabilization of promoter G4s represses transcription, leading to reduced oncogene expression and subsequent cell cycle arrest and apoptosis.
Experimental Protocols
FRET-Melting Assay
The Förster Resonance Energy Transfer (FRET)-melting assay is a widely used method to determine the thermal stability of G-quadruplex structures in the presence and absence of a ligand. An increase in the melting temperature (Tm) upon ligand binding indicates stabilization of the G4 structure.[4]
Experimental Workflow:
Figure 2: Workflow for the FRET-melting assay. This diagram outlines the key steps from sample preparation to data analysis.
Protocol:
-
Oligonucleotide Preparation: A G4-forming oligonucleotide is dually labeled with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA) at its 5' and 3' ends, respectively. The oligonucleotide is diluted to a final concentration of 0.2 µM in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Ligand Addition: The G4 stabilizer is added to the oligonucleotide solution at a specified concentration (e.g., 1 µM). A control sample without the ligand is also prepared.
-
Annealing: The solutions are heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate G4 formation.
-
FRET Measurement: The fluorescence of the samples is measured in a real-time PCR thermocycler as the temperature is gradually increased from 25°C to 95°C.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the G4 structures are unfolded, is determined from the melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the ligand-containing sample.
Fluorescent Intercalator Displacement (FID) Assay
The FID assay is a high-throughput method to screen for and evaluate the binding affinity of G4 ligands. It is based on the displacement of a fluorescent probe, such as Thiazole Orange (TO), from a G4 structure by a competing ligand.[5][6]
Experimental Workflow:
Figure 3: Workflow for the Fluorescent Intercalator Displacement (FID) assay. This diagram illustrates the process of measuring ligand binding affinity through competitive displacement of a fluorescent probe.
Protocol:
-
Complex Formation: The G4-forming oligonucleotide is incubated with a fluorescent probe, Thiazole Orange (TO), which exhibits enhanced fluorescence upon binding to the G4 structure.
-
Ligand Titration: Increasing concentrations of the G4 stabilizer are added to the G4-DNA/TO complex.
-
Fluorescence Measurement: The fluorescence of the solution is measured after each addition of the ligand. As the stabilizer displaces TO from the G4 structure, the fluorescence of TO decreases.
-
Data Analysis: The percentage of TO displacement is plotted against the ligand concentration. The concentration of the ligand required to displace 50% of the TO (DC50) is determined, which is inversely proportional to the binding affinity of the ligand.
Cellular Assays
To assess the biological activity of G-quadruplex stabilizers in a cellular context, various assays can be employed. These include reporter gene assays to measure the effect on gene expression, and assays to evaluate the impact on cell cycle progression and apoptosis.
This assay is used to quantify the effect of G4 stabilizers on the expression of a specific gene. The G4-forming sequence from a promoter of interest (e.g., c-MYC) is cloned upstream of a luciferase reporter gene. A decrease in luciferase activity in the presence of a G4 stabilizer indicates transcriptional repression.[7]
Protocol:
-
Construct Preparation: A plasmid vector containing the G4-forming sequence of interest upstream of the firefly luciferase gene is constructed. A control vector without the G4 sequence or with a mutated, non-G4-forming sequence is also prepared.
-
Transfection: Cells are transfected with the reporter and control plasmids.
-
Ligand Treatment: The transfected cells are treated with the G4 stabilizer at various concentrations.
-
Cell Lysis and Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency. The relative luciferase activity is then compared between treated and untreated cells.
This method determines the distribution of cells in different phases of the cell cycle (G1, S, and G2/M). G4 stabilizers that inhibit the expression of cell cycle-related genes can induce cell cycle arrest, which can be quantified by flow cytometry.[8][9]
Protocol:
-
Cell Treatment: Cells are treated with the G4 stabilizer for a specific duration.
-
Cell Fixation: The cells are harvested and fixed, typically with cold 70% ethanol.
-
DNA Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the DNA dye.
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. G4 stabilizers that induce apoptosis will lead to an increase in the percentage of Annexin V-positive cells.[5][10][11][12]
Protocol:
-
Cell Treatment: Cells are treated with the G4 stabilizer.
-
Cell Staining: The treated cells are harvested and stained with Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is quadrant-gated to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Conclusion
The selection of an appropriate G-quadruplex stabilizer for research or therapeutic development requires a thorough understanding of its performance characteristics. This guide provides a foundation for comparing different G4 ligands by presenting key quantitative data and detailed experimental protocols. By utilizing these standardized methodologies, researchers can generate reliable and comparable data, accelerating the discovery and development of novel G4-targeted therapies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. G-Quadruplex Binders Induce Immunogenic Cell Death Markers in Aggressive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-induced native G-quadruplex stabilization impairs transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Stabilization of the G-quadruplex in Oncogenes MYC and KRAS as a Poten" by Tessa Miller [orb.binghamton.edu]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Braco-19 in the Spotlight: A Comparative Analysis of its Performance in Multi-Drug Resistance Studies
For Immediate Release
[City, State] – [Date] – In the ongoing battle against multi-drug resistance (MDR) in cancer, the G-quadruplex (G4) stabilizing ligand, Braco-19, has emerged as a compound of significant interest. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this promising molecule.
Executive Summary
This compound, a 3,6,9-trisubstituted acridine, primarily functions by stabilizing G-quadruplex structures in telomeric DNA, leading to telomerase inhibition and anti-proliferative effects in cancer cells. While its primary mechanism is not direct MDR modulation, its potential to circumvent resistance mechanisms and its efficacy in various cancer cell lines warrant a closer examination. This guide presents a comparative analysis of this compound against other G4 ligands and classical MDR modulators, summarizes key experimental findings in tabular format, provides detailed experimental protocols, and visualizes relevant biological pathways.
Performance Comparison of this compound and Alternatives
The efficacy of this compound has been evaluated in numerous cancer cell lines, demonstrating potent cytotoxic effects. However, for a comprehensive understanding of its potential in MDR, it is crucial to compare its performance with other G4 ligands, such as RHPS4, and traditional MDR modulators like verapamil and doxorubicin.
| Compound | Mechanism of Action | Cell Line | IC50 (µM) | Citation |
| This compound | G-quadruplex stabilization, Telomerase inhibition | U87 (Glioblastoma) | 1.45 | [1] |
| U251 (Glioblastoma) | 1.55 | [1] | ||
| SHG-44 (Glioblastoma) | 2.5 | [1] | ||
| UXF1138L (Uterine Carcinoma) | 2.5 | [2] | ||
| C6 (Glioblastoma) | 27.8 | [1] | ||
| RHPS4 | G-quadruplex stabilization, Telomere uncapping | Various tumor cell lines | Not specified | [3] |
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition | U87-POT1 (Glioblastoma, POT1 overexpressing) | No significant resistance compared to U87 | [1] |
| Verapamil | P-glycoprotein (P-gp) inhibitor | CEM/VCR 1000 (Leukemia, MDR) | Enhances epirubicin effect 10-19 fold |
Detailed Experimental Protocols
To ensure reproducibility and facilitate the evaluation of this compound, detailed protocols for key experimental assays are provided below.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell viability and proliferation.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate overnight.
-
Treat cells with various concentrations of this compound or other test compounds and incubate for the desired period (e.g., 72 hours).
-
Fix the cells by gently adding 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates four to five times with slow-running tap water and allow them to air-dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.
-
Dissolve the bound SRB dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Read the absorbance at 510 nm using a microplate reader.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method for detecting telomerase activity.
Materials:
-
Cell lysis buffer (e.g., CHAPS buffer)
-
TS primer (5'-AATCCGTCGAGCAGAGTT-3')
-
ACX primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')
-
Taq DNA polymerase
-
dNTPs
-
PCR buffer
-
Polyacrylamide gel electrophoresis (PAGE) equipment
Procedure:
-
Prepare cell extracts by lysing a known number of cells in CHAPS lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate and collect the supernatant.
-
For the telomerase extension reaction, mix the cell extract with TRAP buffer containing the TS primer and dNTPs. Incubate at 25°C for 20-30 minutes.
-
For the amplification step, add the ACX primer, Taq polymerase, and PCR buffer to the reaction mixture.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.
-
Analyze the PCR products by electrophoresis on a polyacrylamide gel. Telomerase activity is indicated by a characteristic 6-base pair ladder.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
Assessing Braco-19's Specificity for Telomeric G-Quadruplexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Braco-19, a well-characterized G-quadruplex (G4) stabilizing ligand, with other alternative molecules. The information presented is supported by experimental data to assist researchers in evaluating its specificity and suitability for their studies.
Introduction to this compound and G-Quadruplexes
G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, notably present in telomeric regions and oncogene promoters. These structures have emerged as promising therapeutic targets in cancer. This compound is a synthetic acridine-based compound designed to bind and stabilize G-quadruplex structures. Its interaction with telomeric G-quadruplexes can disrupt telomere maintenance, inhibit telomerase activity, and induce cellular senescence or apoptosis in cancer cells.
Comparative Analysis of G-Quadruplex Ligands
The efficacy of a G-quadruplex ligand is determined by its binding affinity, selectivity for G4 structures over duplex DNA, and its biological activity. This section compares this compound with other prominent G-quadruplex ligands: Telomestatin, TMPyP4, and Pyridostatin (PDS).
Binding Affinity and Selectivity
The binding affinity (Kd) represents the concentration of a ligand required to bind to half of the target molecules, with lower values indicating higher affinity. Selectivity is the ratio of binding affinity for G-quadruplex DNA versus duplex DNA. A higher selectivity ratio is desirable to minimize off-target effects.
| Ligand | Target G-Quadruplex | Binding Affinity (Kd) | Selectivity (G4 vs. dsDNA) | Reference |
| This compound | Human Telomeric | 5.6 x 10-6 M | ~10-40 fold | [1][2] |
| Telomestatin | Human Telomeric | ~30 x 10-9 M | ~70 fold | [3] |
| TMPyP4 | Human Telomeric | 1.3 x 10-6 M | ~2 fold | [1][2] |
| Pyridostatin (PDS) | Human Telomeric | 1.4 x 10-8 M | >100 fold | [1] |
Note: Kd values can vary depending on the experimental conditions (e.g., ionic strength, buffer composition). The data presented here is for comparative purposes.
Cellular Activity: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table compares the IC50 values of this compound and its alternatives in various cancer cell lines.
| Ligand | HeLa (Cervical Cancer) | U251 (Glioblastoma) | U2OS (Osteosarcoma) | HT1080 (Fibrosarcoma) | Reference |
| This compound | ~2.5 µM | 1.55 µM | 1.2 µM | - | [4] |
| Telomestatin | - | - | - | - | Data not readily available in a comparative format |
| TMPyP4 | - | - | - | - | Data not readily available in a comparative format |
| Pyridostatin (PDS) | ~0.5 µM | - | ~0.4 µM | ~0.2 µM | [5] |
Note: IC50 values are highly dependent on the cell line and assay conditions.
Mechanism of Action: Signaling Pathways
This compound's stabilization of telomeric G-quadruplexes triggers a DNA damage response (DDR), primarily at the telomeres. This leads to the activation of the ATM and ATR signaling pathways, culminating in cell cycle arrest and apoptosis.
Caption: this compound induced signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the binding and activity of G-quadruplex ligands.
FRET Melting Assay for G-Quadruplex Stabilization
This assay measures the change in melting temperature (ΔTm) of a fluorescently labeled G-quadruplex-forming oligonucleotide upon ligand binding. An increase in Tm indicates stabilization of the G4 structure.
Materials:
-
Dual-labeled oligonucleotide (e.g., 5'-FAM-d(TTAGGG)4T-TAMRA-3')
-
Ligand stock solution (e.g., this compound in DMSO)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl)
-
Real-time PCR instrument with melting curve analysis capability
Procedure:
-
Prepare a working solution of the fluorescently labeled oligonucleotide in the assay buffer to a final concentration of 0.2 µM.
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper G-quadruplex formation.
-
Prepare serial dilutions of the ligand in the assay buffer.
-
In a 96-well plate, mix the annealed oligonucleotide solution with the ligand dilutions to achieve the desired final concentrations. Include a no-ligand control.
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow for ligand binding.
-
Perform a melting curve analysis on the real-time PCR instrument. A typical program would be: 25°C for 2 minutes, followed by a gradual temperature increase from 25°C to 95°C with fluorescence readings at every 0.5°C increment.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded, identified by the peak of the first derivative of the melting curve.
-
Calculate the ΔTm by subtracting the Tm of the no-ligand control from the Tm of the ligand-treated samples.
Telomere Restriction Fragment (TRF) Analysis
TRF analysis is a modified Southern blot technique used to measure the average length of telomeres in a cell population.
Caption: Telomere Restriction Fragment (TRF) workflow.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to detect and quantify telomerase activity.
Caption: TRAP Assay workflow.
Conclusion
This compound remains a valuable tool for studying the biological consequences of telomeric G-quadruplex stabilization. While it exhibits good cellular activity, its binding affinity and selectivity for G-quadruplexes over duplex DNA are moderate compared to newer generation ligands like Pyridostatin. The choice of a G-quadruplex ligand should be guided by the specific requirements of the experiment, considering factors such as the desired potency, selectivity, and the cellular context being investigated. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess and compare the performance of this compound and other G-quadruplex stabilizing agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Binding of Telomestatin, TMPyP4, BSU6037, and BRACO19 to a Telomeric G-Quadruplex–Duplex Hybrid Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 4. Telomere targeting with a novel G-quadruplex-interactive ligand this compound induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Safety Operating Guide
Comprehensive Disposal Protocol for BRACO-19 Hydrochloride
This document provides essential safety and logistical information for the proper disposal of BRACO-19 hydrochloride, a potent telomerase inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as acutely toxic if swallowed (H301) and requires careful handling throughout the waste management process.
I. Immediate Safety and Handling
Before handling this compound waste, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards. The information provided here is a guide and should supplement, not replace, institutional and regulatory protocols.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound waste. This includes, but is not limited to:
-
Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat to protect from splashes.
-
Respiratory Protection: A respirator may be required depending on the form of the waste (e.g., powder) and the specific procedures being performed.
II. Waste Segregation and Collection
Proper segregation of this compound waste is the first step in ensuring its safe disposal. Cross-contamination of waste streams must be avoided.
| Waste Type | Description | Container Type |
| Solid Waste | Contaminated lab materials such as gloves, pipette tips, and empty vials. | Labeled, sealed, and puncture-resistant container. |
| Liquid Waste (Aqueous) | Solutions containing this compound. Given its decomposition at physiological pH, buffering solutions may impact its stability.[1] | Labeled, leak-proof, and chemically compatible container. |
| Sharps Waste | Needles, syringes, or any other sharp objects contaminated with this compound. | Designated sharps container. |
| Grossly Contaminated Items | Items with significant amounts of this compound powder or concentrated solutions. | Double-bagged and sealed in a labeled container. |
III. Disposal Procedures
The following step-by-step process outlines the disposal workflow for this compound waste.
-
Decontamination: All surfaces and equipment potentially contaminated with this compound should be thoroughly decontaminated. The choice of decontaminating agent should be guided by institutional protocols and chemical compatibility.
-
Waste Collection: Collect all generated waste in the appropriate, clearly labeled containers as specified in the table above.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound hydrochloride," and the relevant hazard symbols (e.g., GHS pictogram for acute toxicity).
-
Temporary Storage: Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal contractor.
IV. Experimental Protocol: Spill Decontamination
In the event of a this compound spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
Methodology:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section I.
-
Containment: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with a damp paper towel to avoid aerosolization.
-
Neutralization (if applicable): Depending on institutional guidelines, a neutralizing agent may be applied. Given that this compound's decomposition is pH-dependent, a mild acidic or basic solution might be considered, but this should be validated before use.[1]
-
Clean-up: Carefully collect all contaminated materials (absorbent pads, paper towels, etc.) and place them in a labeled hazardous waste container.
-
Final Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by a final rinse.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures in Section III.
V. Visualized Workflows
The following diagrams illustrate key procedural workflows for the management of this compound.
Caption: this compound Waste Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
